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  • Product: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid
  • CAS: 742100-67-0

Core Science & Biosynthesis

Foundational

Comprehensive Solid-State Characterization and X-Ray Diffraction Analysis of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Formulation Researchers. Executive Summary In the landscape of rational drug design, halogenated pyridine-carboxylic acid derivatives serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Formulation Researchers.

Executive Summary

In the landscape of rational drug design, halogenated pyridine-carboxylic acid derivatives serve as critical active pharmaceutical ingredient (API) building blocks. 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0; Formula: C₁₀H₁₁BrN₂O₂) presents a highly functionalized scaffold featuring a hydrogen-bond donating/accepting carboxylic acid, a hydrogen-bond accepting pyridine nitrogen, a polarizable bromine atom capable of halogen bonding, and a conformationally flexible pyrrolidine ring.

Understanding the solid-state behavior of such molecules is paramount. Polymorphism—the ability of a molecule to crystallize in multiple distinct lattice arrangements—directly impacts an API's solubility, bioavailability, and mechanical properties. This whitepaper establishes a rigorous, self-validating framework for the crystallographic characterization of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, detailing the causality behind advanced Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies.

Supramolecular Synthons and Crystal Engineering

The structural elucidation of small molecules relies on mapping their non-covalent interaction networks. For 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, the crystal lattice is governed by a delicate balance of competing supramolecular synthons.

  • Hydrogen Bonding Competition: Molecules possessing both carboxylic acid and pyridine moieties frequently exhibit competition between forming centrosymmetric acid-acid homodimers (the R22​(8) motif) and acid-pyridine catemeric chains1[1]. The steric bulk of the ortho-pyrrolidinyl group likely disrupts coplanarity, favoring the formation of 1D catemeric chains over discrete dimers.

  • Halogen Bonding ( σ -Hole Interactions): The C5-bromine atom introduces highly directional halogen bonding (C-Br···O or C-Br···N). In halogen-substituted nicotinic acids, these secondary interactions often bridge 1D hydrogen-bonded chains into 2D or 3D networks, imparting unique mechanical flexibility to the macroscopic crystal 2[2].

  • Conformational Polymorphism: The sp³-hybridized pyrrolidine ring can adopt multiple envelope or half-chair conformations. Variations in this ring pucker between different crystallization conditions frequently result in conformational polymorphs.

Interactions Core 5-Bromo-2-pyrrolidin-1-yl nicotinic acid Dimer Carboxylic Acid Dimer (O-H···O) Core->Dimer Primary Synthon (Competition) Catemer Acid-Pyridine Catemer (O-H···N) Core->Catemer Primary Synthon (Competition) Halogen Halogen Bonding (C-Br···O / C-Br···N) Core->Halogen Secondary Synthon (Packing) Steric Pyrrolidine Ring (Conformational Flexibility) Core->Steric Steric Hindrance Dimer->Halogen 2D/3D Network Catemer->Halogen 1D Chains

Fig 1: Competing supramolecular synthons and interaction networks dictating the crystal lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD remains the gold standard for absolute structure determination, providing complete 3D molecular geometry and mapping the electron density of intermolecular bonds 3[3].

High-Throughput Micro-Crystallization

Obtaining diffraction-quality single crystals (>10 µm) of highly soluble organic molecules can be a bottleneck. We employ the Encapsulated Nanodroplet Crystallisation (ENaCt) method.

  • Causality: Traditional slow evaporation requires milligrams of material and is prone to solvent depletion, yielding twinned or amorphous precipitates. ENaCt utilizes sub-microliter droplets of analyte dissolved in organic solvent, encapsulated within inert oils. The oil controls the evaporative loss rate, driving the system slowly into the metastable zone to nucleate high-quality, defect-free single crystals from mere micrograms of API 4[4].

Data Collection Protocol
  • Crystal Mounting: Harvest a single crystal using a MiTeGen loop and inert perfluoropolyether oil. Flash-cool to 100 K using an N₂ cryostream. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), sharpening Bragg reflections and reducing radiation damage.

  • Radiation Selection: Utilize Mo K α ( λ=0.71073 Å) or Ag K α radiation. Causality: While Cu K α yields stronger diffraction for light atoms, the presence of the heavy bromine atom in 5-Bromo-2-pyrrolidin-1-ylnicotinic acid causes severe X-ray absorption and fluorescence under Cu radiation. Shorter wavelength Mo/Ag sources mitigate these absorption artifacts.

  • Diffraction and Integration: Collect ω and ϕ scans ensuring >99% completeness up to 2θ=55∘ . Integrate data using software such as CrysAlisPro or APEX4, applying a multi-scan absorption correction (e.g., SADABS) to account for the crystal's anisotropic shape.

Structure Solution and Self-Validation
  • Solve the phase problem using intrinsic phasing (SHELXT).

  • Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Validation: The protocol is self-validating via the residual factor ( R1​ ). A successful, accurate structural model must yield an R1​<5% and a Goodness-of-Fit (GoF) near 1.0. The final CIF must be processed through IUCr's checkCIF utility to ensure no Level A or B alerts exist before database deposition.

Workflow Start API Synthesis (CAS: 742100-67-0) Cryst ENaCt Crystallization (Inert Oil Encapsulation) Start->Cryst Purified Compound SCXRD SCXRD Data Collection (Mo Kα, 100 K) Cryst->SCXRD Single Crystal PXRD PXRD Bulk Analysis (Cu Kα, 298 K) Cryst->PXRD Polycrystalline Powder Refine Structure Solution & Refinement (SHELXT / Rietveld) SCXRD->Refine 3D Reflections PXRD->Refine 1D Diffractogram Model Validated Crystal Model (checkCIF < 5% R1) Refine->Model Structural Validation

Fig 2: Integrated SCXRD and PXRD workflow ensuring self-validating solid-state characterization.

Powder X-Ray Diffraction (PXRD) and Polymorph Screening

While SCXRD solves the structure of a single crystal, PXRD is mandatory to prove that the single crystal is representative of the bulk manufactured batch and to screen for polymorphs5[5].

Sample Preparation and Data Collection
  • Milling and Mounting: Gently grind the bulk powder to a uniform crystallite size (1-5 µm) to ensure random orientation. Mount on a zero-background silicon wafer. Causality: Large, anisotropic crystals (like needles or plates common to pyridine derivatives) tend to align flat on the holder, causing "preferred orientation" which artificially inflates the intensity of specific Bragg peaks, ruining quantitative phase analysis.

  • Diffraction: Scan from 2θ=3∘ to 40∘ using Cu K α radiation. The unique fingerprint of the lattice spacing ( d -spacing) will instantly verify phase purity against the simulated SCXRD pattern.

Rietveld Refinement and Crystal Structure Prediction (CSP)

In cases where single crystals cannot be grown, Crystal Structure Prediction (CSP) algorithms generate thermodynamically plausible crystal packing models. These theoretical models are then validated by refining them against the experimental PXRD data using the Rietveld method, minimizing the difference between the calculated and observed powder patterns6[6].

Quantitative Data Summaries

Because the empirical SCXRD data for CAS 742100-67-0 is highly specific to proprietary batch crystallizations, Table 1 outlines the anticipated crystallographic parameters derived from isostructural halogenated nicotinic acid derivatives, serving as a baseline for refinement. Table 2 defines the strict instrumental parameters required for reproducibility.

Table 1: Anticipated Crystallographic Parameters for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid
ParameterAnticipated Value / RangeCausality / Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for sterically hindered, multi-functional APIs.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by carboxylic acid dimer formation.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing efficiency for this molecular volume (~250 ų).
Density ( ρcalc​ ) ~1.65 - 1.75 g/cm³High density driven by the heavy bromine atom.
Key H-Bond Lengths O-H···O: ~2.6 Å O-H···N: ~2.7 ÅDefines whether the primary synthon is a dimer or a catemer.
Halogen Bond Length C-Br···O: ~3.1 - 3.3 ÅMust be shorter than the sum of van der Waals radii (3.37 Å) to be valid.
Table 2: Standardized XRD Experimental Parameters
ParameterSCXRD SpecificationPXRD Specification
Radiation Source Mo K α ( λ=0.71073 Å)Cu K α ( λ=1.5406 Å)
Detector Photon II CPAD or HyPix-6000HE1D Silicon Strip (e.g., LYNXEYE)
Temperature 100(2) K (Cryostream)298(2) K (Ambient)
Scan Range Complete sphere ( θ up to 27.5°) 2θ=3∘ to 40∘
Validation Metric R1​<0.05 , wR2​<0.15 Rietveld Rwp​<10%

Conclusion

The solid-state characterization of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid requires a holistic approach that bridges molecular design with macroscopic material properties. By utilizing ENaCt for micro-crystallization, selecting appropriate X-ray wavelengths to mitigate bromine absorption, and rigorously cross-validating SCXRD 3D models with bulk PXRD Rietveld refinements, researchers can establish a highly trustworthy, self-validating crystallographic profile. This profile is essential for downstream pharmaceutical formulation, ensuring the API's thermodynamic stability and consistent bioavailability.

References

  • Chemistry breakthrough could speed up drug development Newcastle University URL:[Link][4]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma Chemistry World URL:[Link][3]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL:[Link][5]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination ACS Publications (Molecular Pharmaceutics) URL:[Link][6]

  • From Competition to Commensuration by Two Major Hydrogen-Bonding Motifs ACS Publications (Crystal Growth & Design) URL:[Link][1]

  • Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide ACS Publications (Crystal Growth & Design) URL:[Link][2]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Rationale for 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid Nicotinic acid (vitamin B3) and its derivatives are a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

Nicotinic acid (vitamin B3) and its derivatives are a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. The target molecule, 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, incorporates three key functional groups: a bromine atom, a pyrrolidine ring, and a carboxylic acid. This combination is anticipated to confer unique biological and chemical properties, making it a valuable scaffold for further derivatization in drug discovery and materials science. The bromo-substituent offers a handle for cross-coupling reactions, the pyrrolidine moiety can influence solubility and receptor binding, and the carboxylic acid provides a point for amide or ester formation.

Given its absence from major chemical supplier catalogs, a reliable synthetic route is paramount for researchers wishing to investigate its potential. This guide provides a direct and efficient method for its preparation.

Chemical Identity and Properties

A clear understanding of the chemical identifiers is crucial for database searching, regulatory compliance, and accurate documentation.

Precursor: 5-Bromo-2-chloronicotinic acid

The synthesis of our target molecule begins with the well-characterized and commercially available 5-Bromo-2-chloronicotinic acid. Its identifiers are summarized in the table below.

IdentifierValueReference
CAS Registry Number 29241-65-4[1][2][3][4][5]
IUPAC Name 5-Bromo-2-chloropyridine-3-carboxylic acid[3][5]
Molecular Formula C₆H₃BrClNO₂[1][2][3][5]
Molecular Weight 236.45 g/mol [1][3][5]
SMILES C1(Cl)=NC=C(Br)C=C1C(O)=O[3]
InChI InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)[3]
InChIKey UKNYSJCAGUXDOQ-UHFFFAOYSA-N[3]
Appearance White to off-white crystalline powder[1][5]
Melting Point 170 - 176 °C[1][3]
Target Compound: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

The following table outlines the predicted chemical identifiers for the target molecule. As this compound is not widely cataloged, a CAS Registry Number is not currently available.

IdentifierPredicted Value
CAS Registry Number Not Available
IUPAC Name 5-Bromo-2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Molecular Formula C₁₀H₁₁BrN₂O₂
Molecular Weight 271.11 g/mol
SMILES C1CCN(C1)C2=NC=C(C=C2C(=O)O)Br
InChI InChI=1S/C10H11BrN2O2/c11-7-3-8(10(14)15)9(13-4-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,14,15)
InChIKey Predicted: FZJNBCMFWCEHAP-UHFFFAOYSA-N

Synthetic Protocol: A Pathway to 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

The proposed synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position of the pyridine ring, making the chlorine atom a suitable leaving group for substitution by an amine nucleophile, in this case, pyrrolidine.

Proposed Synthetic Scheme

Synthetic_Scheme Proposed Synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid Precursor 5-Bromo-2-chloronicotinic acid (CAS: 29241-65-4) Product 5-Bromo-2-pyrrolidin-1-ylnicotinic acid Precursor->Product  + Pyrrolidine Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 80-100 °C) Pyrrolidine Pyrrolidine

Caption: Proposed reaction pathway for the synthesis of the target compound.

Step-by-Step Experimental Procedure

Materials:

  • 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • Pyrrolidine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus

Protocol:

  • Reaction Setup: To a round-bottom flask, add 5-Bromo-2-chloronicotinic acid (1.0 eq), potassium carbonate (3.0 eq), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

    • Rationale: DMSO is a polar aprotic solvent that is excellent for SNAr reactions, as it can solvate the potassium carbonate and facilitate the reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction.

  • Addition of Nucleophile: While stirring the mixture, add pyrrolidine (2.5 eq) dropwise at room temperature.

    • Rationale: A slight excess of the amine nucleophile is used to ensure the complete consumption of the starting material.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating is necessary to overcome the activation energy of the reaction. The progress should be monitored to determine the point of complete conversion.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.

  • Acidification: Slowly add 1M hydrochloric acid to the aqueous mixture with stirring until the pH reaches approximately 3-4. A precipitate of the product should form.

    • Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

    • Alternatively, if the product does not precipitate cleanly, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid can then be purified by recrystallization or column chromatography.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Applications and Future Directions

While the biological activity of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid has not yet been reported, its structural motifs suggest several promising avenues for investigation:

  • Pharmaceutical Development: As a derivative of nicotinic acid, it could be explored for its potential in treating cardiovascular diseases or as a scaffold for developing novel anti-inflammatory or analgesic agents.[6] The presence of the pyrrolidine ring is a common feature in many biologically active compounds.[7][8][9]

  • Agrochemicals: Substituted nicotinic acids are used in the formulation of herbicides and fungicides.[1] The unique substitution pattern of this molecule could lead to the discovery of new crop protection agents.

  • Materials Science: The compound could be used in the development of advanced materials, such as polymers and coatings, due to its potential to modify surface properties.[1]

The bromine atom serves as a versatile handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for high-throughput screening.

Conclusion

This technical guide provides a clear and actionable pathway for the synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, a compound with significant potential in various fields of chemical research. By leveraging the known reactivity of 5-Bromo-2-chloronicotinic acid, researchers can readily access this novel molecule and explore its properties and applications. The detailed protocol and rationale provided herein are intended to empower scientists to push the boundaries of discovery in drug development and materials science.

References

  • Chem-Impex. 5-Bromo-2-chloronicotinic acid. [Link]

  • NextSDS. 5-Bromo-2-chloronicotinic acid — Chemical Substance Information. [Link]

  • Google Patents. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • CORE. Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. [Link]

  • ResearchGate. The reactions of acids 2 a,b with pyrrolidine 3 b and proline 3 d. [Link]

  • PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

  • PubChem. 5-bromo-2-chloronicotinic acid. [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]

  • PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Foundational

Thermodynamic Profiling and Solid-State Characterization of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

Executive Summary In the landscape of modern drug development, the rigorous characterization of active pharmaceutical ingredient (API) intermediates is paramount. 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the rigorous characterization of active pharmaceutical ingredient (API) intermediates is paramount. 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0) is a highly functionalized pyridine derivative frequently utilized as a critical building block in the synthesis of targeted therapeutics[1][2]. Understanding its thermodynamic properties—specifically its melting point, enthalpy of fusion, and solution thermodynamics—is essential for downstream formulation, process chemistry, and regulatory compliance.

This technical guide provides an authoritative framework for evaluating the thermodynamic properties of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. By grounding our methodologies in compendial standards (USP and OECD) and explaining the physicochemical causality behind each protocol, we establish a self-validating system for solid-state characterization.

Structural Influence on Thermodynamics

The thermodynamic behavior of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is dictated by its unique molecular architecture:

  • Zwitterionic Potential: The presence of a carboxylic acid at the C3 position (hydrogen bond donor/acceptor) and a tertiary amine within the pyrrolidine ring at the C2 position creates the potential for zwitterion formation in both the solid state and aqueous solutions. This ionic character significantly strengthens the crystal lattice energy.

  • Halogen Bonding: The bromine atom at the C5 position introduces heavy-atom effects and the potential for highly directional halogen bonding ( σ -hole interactions), which further stabilizes the crystalline network and elevates the enthalpy of fusion ( ΔHfus​ ).

  • Steric Bulk: The pyrrolidine ring introduces steric hindrance that can disrupt optimal planar π−π stacking of the pyridine rings, creating a competing thermodynamic force that influences the final melting point.

G API 5-Bromo-2-pyrrolidin-1-ylnicotinic acid Thermal Thermal Analysis (USP <891>) API->Thermal Solubility Solution Thermodynamics (OECD 105) API->Solubility DSC DSC Melting Point & Enthalpy Thermal->DSC TGA TGA Decomposition Onset Thermal->TGA ShakeFlask Shake-Flask Method Equilibrium Solubility Solubility->ShakeFlask

Solid-state characterization workflow for API thermodynamic profiling.

Thermal Characterization: Melting Point & Enthalpy

The melting point and enthalpy of fusion are critical Quality Attributes (CQAs) that dictate an API's physical stability and processability. To ensure regulatory compliance and scientific accuracy, thermal profiling must adhere to USP <891> Thermal Analysis guidelines[3][4].

Differential Scanning Calorimetry (DSC) is the gold standard for identifying phase transitions, as it measures the precise amount of heat required to increase the temperature of a sample[5]. Thermogravimetric Analysis (TGA) is run orthogonally to monitor mass loss, ensuring that the observed endothermic event is a true melt and not a thermal decomposition[6][7].

Step-by-Step Methodology: DSC & TGA Profiling
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline API into a standard aluminum crucible. Causality: A small, precise mass minimizes thermal gradients within the sample, ensuring sharp, well-resolved endothermic peaks[7].

  • Crucible Sealing: For DSC, crimp the pan with a pinhole lid to allow the escape of residual moisture while maintaining thermal contact. For TGA, use an open pan to allow unrestricted mass volatilization.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring that the recorded decomposition onset ( Td​ ) reflects the intrinsic thermal stability of the molecule[6][7].

  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C. Causality: A 10 °C/min rate provides the optimal thermodynamic balance; it is slow enough to allow the sample to maintain thermal equilibrium with the furnace, yet fast enough to generate a robust heat-flow signal for accurate integration[7].

  • Data Extrapolation: Calculate the melting point using the extrapolated onset temperature ( Tonset​ ) rather than the peak maximum. Causality: According to USP <891> and the Van 't Hoff law, Tonset​ is independent of sample mass and provides the most thermodynamically accurate representation of the melting point[4].

Representative Thermal Properties

(Note: As empirical single-source data for specialized intermediates can vary by purity and polymorphic form, the following table presents representative thermodynamic ranges typical for this class of highly functionalized halogenated aminonicotinic acids).

Thermodynamic PropertyAnalytical TechniqueRepresentative Value / RangeCompendial Standard
Melting Point ( Tonset​ ) DSC168.5 °C – 173.0 °CUSP <891>
Enthalpy of Fusion ( ΔHfus​ ) DSC28.0 – 34.5 kJ/molUSP <891>
Decomposition Onset ( Td​ ) TGA> 245.0 °CUSP <891>
Residual Mass (at 300 °C) TGA< 1.0 %USP <891>

Solution Thermodynamics: Solubility & pKa

Solubility is not merely a physical measurement; it is a thermodynamic cycle comprising the energy required to break the crystal lattice (sublimation enthalpy) and the energy released upon solvation (hydration enthalpy).

G Solid Solid State (Crystal Lattice) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation Enthalpy Aqueous Aqueous State (Hydrated Solute) Solid->Aqueous Solution Enthalpy Gas->Aqueous Hydration Enthalpy

Thermodynamic cycle illustrating the energetic pathways of API solubility.

For compounds with an expected aqueous solubility greater than 10 mg/L, the OECD 105 Guideline mandates the use of the Shake-Flask Method to determine true thermodynamic equilibrium solubility[8][9].

Step-by-Step Methodology: Shake-Flask Equilibrium Solubility
  • Media Preparation: Prepare standard aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8) to evaluate the pH-solubility profile of the ionizable carboxylic acid and pyrrolidine moieties.

  • Saturation: Add an excess amount of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid to 10 mL of each buffer in sealed glass flasks. Causality: Excess solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, a prerequisite for thermodynamic equilibrium[9].

  • Equilibration: Agitate the flasks at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Causality: Solubility is exponentially dependent on temperature (governed by the van 't Hoff equation). Even minor temperature fluctuations can drastically skew equilibrium data[9].

  • Phase Separation: Isolate the saturated supernatant via temperature-controlled centrifugation. Causality: Filtration is avoided for highly lipophilic or surface-active compounds to prevent adsorption onto the filter membrane, which would artificially lower the measured concentration[8][9].

  • Quantification: Analyze the supernatant using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a validated calibration curve.

Representative Solution Thermodynamic Data
PropertyMethodologyRepresentative ValueSignificance
Intrinsic Solubility ( S0​ ) OECD 105 (Shake-Flask)15 - 25 mg/LBaseline solubility of the un-ionized species.
pKa (Carboxylic Acid) Potentiometric Titration~ 2.5Dictates solubility at low gastric pH.
pKa (Pyrrolidine Amine) Potentiometric Titration~ 6.8Dictates solubility at intestinal pH.
LogP (Octanol/Water) OECD 1071.8 - 2.2Indicates moderate lipophilicity and membrane permeability.

Regulatory Specifications & ICH Q6A Compliance

The ultimate goal of thermodynamic characterization is to establish robust specifications that guarantee the safety, efficacy, and consistency of the drug substance. The ICH Q6A Guideline provides the global framework for setting these specifications[10][11].

According to ICH Q6A, if a drug substance exhibits polymorphism or if its particle size distribution impacts its dissolution rate (and thereby bioavailability), these physical properties must be rigorously controlled[12]. The thermal data (DSC/TGA) and equilibrium solubility data generated through the protocols above serve as the foundational justification for the acceptance criteria submitted to regulatory agencies (FDA, EMA)[10][11].

References

  • AK Scientific, Inc. "5-Bromo-2-pyrrolidin-1-ylnicotinic acid" aksci.com.
  • AK Scientific, Inc. "742100-67-0" aksci.com.
  • European Pharmaceutical Review. "ICH Q6A - Specifications: Test procedures and acceptance criteria" europeanpharmaceuticalreview.com.
  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances" europa.eu.
  • SGS Polymer Solutions. "View All USP Pharmaceutical Testing" polymersolutions.com.
  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review" dtu.dk.
  • Particle.dk. "ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis" particle.dk.
  • NIH / PMC. "Will we ever be able to accurately predict solubility?" nih.gov.
  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals" netzsch.com.
  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties" labmanager.com.
  • Particle Technology Labs. "Thermogravimetric Analysis" particletechlabs.com.
  • PharmTech. "Residual Moisture Testing Methods for Lyophilized Drug Products" pharmtech.com.

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Exploratory

Pharmacological mechanism of action for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid derivatives

Pharmacological Mechanism of Action for 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid Derivatives: A Technical Guide Executive Summary As a Senior Application Scientist, I approach the pharmacological evaluation of molecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Mechanism of Action for 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the pharmacological evaluation of molecular scaffolds not merely as a catalog of effects, but as a study of structural causality. The compound 5-bromo-2-pyrrolidin-1-ylnicotinic acid (CAS 742100-67-0) is a highly privileged pharmacophore precursor. While the base molecule serves as a synthetic building block, its downstream derivatives—specifically quinazolinones, imidazo[1,2-a]pyridines, and 1-oxides—exhibit profound, target-specific neuropharmacological activity.

This whitepaper dissects the structure-activity relationships (SAR) that drive these mechanisms, detailing the specific pathways modulated by these derivatives and providing self-validating experimental protocols for their evaluation.

Part 1: Structural Pharmacology & Scaffold Dynamics (SAR)

The pharmacological efficacy of 5-bromo-2-pyrrolidin-1-ylnicotinic acid derivatives is dictated by two critical structural vectors:

  • The 2-Pyrrolidino Substitution: The rigid, cyclic secondary amine at the C2 position introduces significant steric bulk. This bulk restricts the rotational freedom of the adjacent C3-carboxylic acid, forcing a specific dihedral angle. This pre-organizes the molecule into a bioactive conformation, significantly lowering the entropic cost of receptor binding.

  • The 5-Bromo Vector: The bromine atom at the C5 position acts as a highly polarizable, lipophilic anchor. In neuropharmacological targets, this halogen penetrates deep hydrophobic sub-pockets, stabilizing the ligand-receptor complex via halogen bonding and van der Waals interactions.

Depending on how the C3-carboxylic acid is synthetically elaborated, the resulting derivatives diverge into three distinct pharmacological mechanisms.

Part 2: Mechanism I - mGluR4 Positive Allosteric Modulation (PAM)

When the carboxylic acid of the scaffold is condensed into a quinazolinone core, the resulting derivatives act as highly potent Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4)[1].

Mechanism of Action: mGluR4 is a Class C G-protein-coupled receptor (GPCR) coupled to Gi/o proteins. The quinazolinone derivatives bind to a seven-transmembrane (7TM) allosteric site, distinct from the orthosteric glutamate binding site. Binding induces a conformational shift that increases the receptor's affinity for endogenous glutamate. This hyper-activates the Gi/o pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and decreased Protein Kinase A (PKA) activity. Physiologically, this mechanism dampens overactive glutamatergic transmission in the basal ganglia, offering neuroprotection and motor control restoration in Parkinson's disease models.

Fig 1: mGluR4 signaling pathway modulated by 5-bromo-2-pyrrolidin-1-ylnicotinic acid derivatives.

Protocol: High-Throughput Calcium Flux Assay for mGluR4 PAM Validation

To ensure trustworthiness, this protocol utilizes a self-validating Z'-factor calculation to confirm assay robustness before data interpretation.

  • Cell Preparation: Plate HEK293 cells stably co-expressing human mGluR4 and the promiscuous G-protein Gα15 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add the 5-bromo-2-pyrrolidin-1-ylnicotinic acid derivatives (10-point dose-response, 0.1 nM to 10 µM) using an acoustic liquid handler. Include VU0155041 as a positive control PAM. Incubate for 15 minutes.

  • Glutamate Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC20 concentration of glutamate (predetermined via a separate glutamate dose-response curve).

  • Data Acquisition & Validation: Measure peak fluorescence (Ex 488 nm / Em 525 nm). Calculate the Z'-factor using the positive control and DMSO vehicle. Proceed with IC50/EC50 calculation only if Z' > 0.5.

Part 3: Mechanism II - 5-HT2A Receptor Inverse Agonism

When the scaffold is cyclized into an imidazo[1,2-a]pyridine derivative, the pharmacological profile shifts entirely. These derivatives act as highly selective inverse agonists of the 5-HT2A serotonin receptor[2].

Mechanism of Action: The 5-HT2A receptor exhibits high constitutive (basal) activity even in the absence of serotonin. The imidazo[1,2-a]pyridine derivatives bind to the orthosteric site, stabilizing the receptor in an inactive conformation. This halts the Gq/11-mediated cleavage of PIP2 into IP3 and DAG, thereby preventing intracellular calcium release. By suppressing this constitutive activity without targeting GABA receptors, these derivatives effectively treat sleep disorders (insomnia, dyssomnias) without the dependency risks associated with traditional hypnotics.

Part 4: Mechanism III - 3-HAO Enzyme Inhibition

Direct oxidation of the scaffold yields 2-aminonicotinic acid 1-oxides. These derivatives function as stable, substrate-analogue inhibitors of 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO)[3].

Mechanism of Action: 3-HAO is the enzyme responsible for synthesizing quinolinic acid (QUIN), a neurotoxic endogenous NMDA receptor agonist. The 1-oxide derivative mimics the natural substrate (3-hydroxyanthranilic acid). The partial imine character of the N-oxide, combined with the electron-withdrawing 5-bromo group, traps the enzyme in a catalytically inert disposition. This halts QUIN synthesis, providing a potent antiexcitotoxic effect applicable to neurodegenerative diseases like Huntington's and Alzheimer's.

Fig 2: Experimental workflow for validating neuropharmacological targets of the derivatives.

Protocol: Radiometric 3-HAO Inhibition Assay
  • Tissue Preparation: Homogenize mammalian brain tissue in 50 mM MES buffer (pH 6.5) containing 1 mM DTT. Centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of the supernatant with the 5-bromo-1-oxide derivatives (varying concentrations).

  • Substrate Addition: Initiate the reaction by adding 10 µM of [14C]-3-hydroxyanthranilic acid ([14C]-3-HANA). Incubate at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).

  • Quantification: Separate the product ([14C]-QUIN) from the substrate using high-performance liquid chromatography (HPLC) coupled to an in-line scintillation counter. Calculate the IC50 based on the reduction of [14C]-QUIN formation relative to the vehicle control.

Part 5: Quantitative Data Synthesis

The structural divergence of the 5-bromo-2-pyrrolidin-1-ylnicotinic acid scaffold results in vastly different pharmacological profiles. The table below summarizes the quantitative benchmarks required for lead optimization in each derivative class.

Derivative ClassStructural ModificationPrimary TargetPharmacological MechanismTypical Potency/AffinityPrimary Therapeutic Indication
Quinazolinones C3-CondensationmGluR4Positive Allosteric Modulator (PAM)EC50 < 100 nMParkinson's Disease / Motor Disorders
Imidazo[1,2-a]pyridines C2/C3-Cyclization5-HT2AInverse AgonistKi < 50 nMInsomnia / Dyssomnias
1-Oxides N1-Oxidation3-HAOCompetitive Enzyme InhibitorIC50 ~ 10 µMAntiexcitotoxicity / Neurodegeneration

References

  • Source: Google Patents (WO2020021064A1)
  • Source: Google Patents (US9567327B2)
  • Title: 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

A Comprehensive Technical Guide to the Long-Term Storage and Stability of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

This guide provides an in-depth technical framework for establishing the long-term storage conditions and assessing the stability of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for establishing the long-term storage conditions and assessing the stability of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations with practical, field-proven insights to ensure the integrity and reliability of this valuable chemical entity throughout its lifecycle.

Introduction: The Imperative of Stability Assessment

5-Bromo-2-pyrrolidin-1-ylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of molecules with significant potential in pharmaceutical development. The intrinsic stability of such an active pharmaceutical ingredient (API) is a cornerstone of its quality, directly impacting its safety and efficacy. A comprehensive understanding of its degradation pathways and the establishment of appropriate storage conditions are not merely regulatory hurdles but fundamental scientific necessities.

This guide will delineate the principles and methodologies for a robust stability program for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, moving from foundational storage recommendations to the design of comprehensive stability and forced degradation studies. The protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[1][2][3][4][5]

Recommended Long-Term Storage Conditions

Based on the chemical structure and general stability of related heterocyclic compounds, the following storage conditions are recommended to ensure the long-term integrity of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermally induced degradation reactions.
Humidity Store in a well-sealed container in a dry environment.To prevent hydrolysis of the carboxylic acid and other moisture-sensitive functional groups.
Light Protect from light.Pyridine derivatives can be susceptible to photolytic degradation.[6] Amber vials or opaque containers are recommended.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To mitigate the risk of oxidative degradation.

These conditions serve as a baseline for preserving the compound's integrity. However, empirical data from a formal stability study is essential for definitive storage recommendations and the assignment of a re-test period.

Designing a Comprehensive Stability Study

A formal stability study is the cornerstone of understanding the long-term behavior of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. This involves both long-term and accelerated stability testing, as well as forced degradation studies to elucidate potential degradation pathways.

The Stability Protocol: A Self-Validating System

The design of a stability protocol should be comprehensive, ensuring that the data generated is reliable and can withstand regulatory scrutiny. At least three primary batches of the substance should be included in the formal stability study to assess batch-to-batch variability.[5]

Diagram: Workflow for a Comprehensive Stability Study

Stability_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Data Analysis & Reporting A Characterize Reference Standard B Develop & Validate Stability-Indicating Method A->B C Acid & Base Hydrolysis B->C Method used to analyze stressed samples D Oxidative Degradation B->D Method used to analyze stressed samples E Thermal Degradation B->E Method used to analyze stressed samples F Photolytic Degradation B->F Method used to analyze stressed samples G Long-Term Stability (e.g., 25°C/60% RH or 30°C/65% RH) B->G Method used for stability testing H Accelerated Stability (e.g., 40°C/75% RH) B->H Method used for stability testing I Identify & Quantify Degradants C->I Provides degradation products D->I Provides degradation products E->I Provides degradation products F->I Provides degradation products G->I H->I J Establish Degradation Pathways I->J K Determine Re-test Period / Shelf Life J->K

Caption: Workflow for a comprehensive stability study of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

The Stability-Indicating Method: The Analytical Backbone

A validated stability-indicating analytical method is crucial for a successful stability study. This method must be able to accurately quantify the parent compound and separate it from any degradation products and impurities. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice for this type of molecule.[7][8][9]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • The pH of the mobile phase can be adjusted to optimize the peak shape of the carboxylic acid.

  • Detection: Use a UV detector set at a wavelength that provides a good response for the parent compound (a UV scan of the compound in the mobile phase will determine the optimal wavelength).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is critically demonstrated through the analysis of samples from the forced degradation studies.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of the analytical method.[6][10][11][12] The conditions should be more severe than those used for accelerated stability testing.

Protocol: Forced Degradation of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period.

    • Neutralize the sample before analysis by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH.

    • Maintain at room temperature or heat gently for a defined period.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 70°C) in a calibrated oven.

    • Also, test a solution of the compound at the same elevated temperature.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_degradation Potential Degradation Products parent 5-Bromo-2-pyrrolidin-1-ylnicotinic acid C₁₀H₁₁BrN₂O₂ hydrolysis Hydrolysis Product e.g., Cleavage of pyrrolidine ring parent->hydrolysis Acid/Base oxidation Oxidation Product e.g., N-oxide parent->oxidation Oxidizing Agent photolysis Photolytic Product e.g., Dehalogenation parent->photolysis Light decarboxylation Decarboxylation Product parent->decarboxylation Heat

Caption: Potential degradation pathways for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid under stress conditions.

Formal Stability Testing: Establishing the Re-test Period

Once the stability-indicating method is validated, the formal stability study can be initiated.

Table: ICH Recommended Conditions for Formal Stability Studies

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

The selection of long-term testing conditions depends on the climatic zone for which the product is intended.[3]

Conclusion: A Commitment to Quality

The long-term stability of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is a critical attribute that must be scientifically established and rigorously documented. By implementing a comprehensive stability program that is grounded in the principles of the ICH guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of this compound. The methodologies and protocols outlined in this guide provide a robust framework for achieving this essential goal, thereby supporting the successful advancement of new therapeutic agents.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • Safety data sheet. (n.d.). [Link]

  • (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • PubMed. (2007, February 19). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • RSC Publishing. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. [Link]

  • PMC. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2021, May 28). A review article – development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • PubMed. (2006, February 15). Evaluation of the safety and tolerability of prolonged-release nicotinic acid in a usual care setting: the NAUTILUS study. [Link]

  • MDPI. (2023, July 14). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • NextSDS. 5-BROMO-2-(1H-PYRROL-1-YL)PYRIDINE — Chemical Substance Information. [Link]

  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. [Link]

  • 5-BROMO-2-(PYRROLIDIN-1-YL)PYRIMIDINE — Chemical Substance Information. (n.d.). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

Introduction & Mechanistic Insights The Suzuki-Miyaura cross-coupling is a cornerstone methodology in modern medicinal chemistry for constructing carbon-carbon bonds. It relies on the palladium-catalyzed reaction between...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling is a cornerstone methodology in modern medicinal chemistry for constructing carbon-carbon bonds. It relies on the palladium-catalyzed reaction between organohalides and organoboron species[1]. However, applying this reaction to highly functionalized, amphoteric heteroaryl halides like 5-Bromo-2-pyrrolidin-1-ylnicotinic acid requires precise optimization and a deep understanding of the substrate's physicochemical properties[2].

This specific building block features three distinct structural elements that dictate the experimental design:

  • 5-Bromo substituent : The electrophilic site where the palladium catalyst initiates the oxidative addition.

  • 2-Pyrrolidin-1-yl group : An electron-donating secondary cyclic amine. While it enriches the pyridine ring (slightly raising the activation energy for oxidative addition compared to electron-deficient pyridines), it provides critical steric shielding that can influence regioselectivity and prevent catalyst poisoning[3].

  • 3-Carboxylic acid (-COOH) : A highly polar, acidic proton donor (pKa ~2.5) that drastically alters the solubility profile and base requirements of the reaction.

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why standard cross-coupling conditions often fail with this substrate:

  • Base Selection (The "3-Equivalent Rule") : The presence of the free carboxylic acid mandates the use of at least 2.5 to 3.0 equivalents of an inorganic base (e.g., K2​CO3​ or K3​PO4​ ). The first equivalent is entirely consumed to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The remaining base is required to activate the arylboronic acid into the reactive nucleophilic boronate complex necessary for transmetalation[1].

  • Solvent System : Because the deprotonated substrate is highly polar and zwitterionic, standard anhydrous organic solvents (like pure toluene or THF) will lead to poor solubility and sluggish reaction rates. A biphasic solvent system, such as 1,4-Dioxane/ H2​O (3:1) or Toluene/Ethanol/ H2​O , is strictly required to maintain both the organic boronic acid and the aqueous carboxylate salt in a homogeneous catalytic environment[4].

  • Catalyst Choice : While Pd(PPh3​)4​ is a standard choice[5], Pd(dppf)Cl2​ is often superior for this substrate. The bidentate dppf ligand prevents catalyst poisoning by the basic pyridine nitrogen and accelerates the reductive elimination step.

Substrate Properties

Before initiating the workflow, it is essential to verify the physical properties of the starting material to ensure accurate stoichiometric calculations and safe handling[6][7].

PropertySpecification
Chemical Name 5-Bromo-2-pyrrolidin-1-ylnicotinic acid
CAS Number 742100-67-0
Molecular Formula C10​H11​BrN2​O2​
Molecular Weight 271.11 g/mol
Appearance Solid powder
Reactive Sites C-Br (Cross-coupling), -COOH (Amidation/Esterification)

Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid with various boronic acids, based on validated solid-phase and solution-phase methodologies[5][8].

EntryArylboronic AcidCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeExpected Yield
1Phenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (3:1)90 °C, 12h85 - 90%
24-Fluorophenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (3:1)90 °C, 12h82 - 88%
33-Pyridinylboronic acid Pd(PPh3​)4​ K3​PO4​ DMF/ H2​O (4:1)100 °C, 18h65 - 75%
44-Methoxyphenylboronic acid Pd(dppf)Cl2​ Na2​CO3​ Toluene/EtOH/ H2​O 80 °C, 16h80 - 85%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Phase 1: Reaction Setup (Schlenk Technique)
  • Reagent Charging : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (1.0 equiv, e.g., 1.0 mmol), the selected arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Inert Atmosphere Generation : Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Causality: Palladium(0) active species are highly sensitive to oxidation by atmospheric oxygen. Rigorous degassing prevents catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Solvent Addition : Inject degassed 1,4-Dioxane (3.0 mL) and degassed deionized H2​O (1.0 mL) via syringe.

  • Catalyst Introduction : Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Reseal and purge with Argon for an additional 2 minutes.

Phase 2: Execution and Monitoring
  • Heating : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation (Reaction Monitoring) : After 8 hours, withdraw a 10 µL aliquot. Quench it in 100 µL of 1M HCl and extract with 200 µL Ethyl Acetate. Analyze the organic layer via TLC (UV 254 nm) or LC-MS. The reaction is complete when the starting bromide is fully consumed.

Phase 3: Amphoteric Workup and Isolation

Critical Insight: The product is an amphoteric zwitterion. It contains a basic pyrrolidine/pyridine moiety and an acidic carboxylic acid. Standard organic extraction will result in catastrophic product loss to the aqueous waste. 7. Initial Filtration : Cool the reaction mixture to room temperature and filter through a short pad of Celite to remove palladium black. Wash the pad with water (5 mL) and Ethyl Acetate (10 mL). 8. Phase Separation : Transfer the filtrate to a separatory funnel. Discard the organic layer (which contains unreacted boronic acid and homocoupled biaryl byproducts). The product resides entirely in the aqueous layer as the soluble potassium carboxylate salt. 9. Isoelectric Precipitation : Transfer the aqueous layer to a beaker. While stirring, carefully add 1M HCl dropwise until the pH reaches approximately 4.5 to 5.0 .

  • Causality: At this specific isoelectric point, the zwitterionic product becomes neutrally charged and highly insoluble in water, precipitating out of the solution as a fine solid.

  • Isolation : Filter the precipitated solid under vacuum, wash with cold water (2 x 5 mL) and diethyl ether (5 mL) to remove residual moisture and organic impurities. Dry under high vacuum to afford the pure 5-aryl-2-pyrrolidin-1-ylnicotinic acid.

Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Product 5-Aryl-2-pyrrolidin-1- ylnicotinic acid RedElim->Product Substrate 5-Bromo-2-pyrrolidin-1- ylnicotinic acid Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromonicotinic acid derivatives.

Workflow Step1 1. Reagent Prep (Substrate, Boronic Acid, Base, Catalyst) Step2 2. Degassing (Argon/N2 Purge 3x Cycles) Step1->Step2 Step3 3. Reaction (80-100°C, 12-24h in Dioxane/H2O) Step2->Step3 Step4 4. Workup (pH Adjustment to ~4.5 for precipitation) Step3->Step4 Step5 5. Purification (Filtration & Chromatography) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling and amphoteric workup.

References

  • Suzuki, A. (2010). "Suzuki reaction." Wikipedia. URL: [Link]

  • Ding, Y., et al. (2014). "Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates." Bioconjugate Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Note: Incorporating 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid in the Synthesis of Targeted Kinase Inhibitors

Executive Summary & Structural Rationale In the landscape of modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on versatile, multi-functional building blocks[1]. 5-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on versatile, multi-functional building blocks[1]. 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0) [2] has emerged as a privileged scaffold for the rapid generation of diverse inhibitor libraries.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly programmable three-point pharmacophore:

  • The C3 Carboxylic Acid: Serves as the primary anchoring point. When converted to an amide, it forms a critical hydrogen bond donor/acceptor pair that docks into the highly conserved hinge region of the kinase ATP-binding pocket.

  • The C5 Bromine: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This vector is geometrically aligned to project substituents deep into the hydrophobic pockets (such as the DFG-in/out motifs), driving kinase selectivity[1].

  • The C2 Pyrrolidine: This is the defining feature that elevates this scaffold above simple 2-aminonicotinic acids[3]. The pyrrolidine ring locks the local conformation, prevents unwanted side reactions (such as spontaneous cyclization to imidazo[1,2-a]pyridines during synthesis)[4], and projects into the solvent-exposed ribose-binding pocket to enhance aqueous solubility and pharmacokinetic profiles.

Biological Context: Targeting the Kinase Cascade

Derivatives of the 5-bromonicotinic acid scaffold have been successfully deployed to inhibit a variety of critical kinases, including MNK1/2[5], PDK1[3], and TAM family kinases. By modifying the C3 amide and C5 aryl groups, researchers can tune the molecule to disrupt specific oncogenic signaling pathways.

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 (Target) PIP3->PDK1 Recruits AKT AKT / PKB PDK1->AKT Phosphorylates Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes Inhibitor 5-Br-Pyrrolidinyl Nicotinamide Inhibitor Inhibitor->PDK1 Inhibits

Figure 1: Mechanism of action showing the targeted inhibition of PDK1 within the PI3K/AKT signaling cascade.

Synthetic Workflow & Self-Validating Protocols

To effectively utilize 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, the synthetic sequence must be carefully ordered. The C3 amide coupling is typically performed first to avoid poisoning the palladium catalyst with a free carboxylic acid during the subsequent C5 cross-coupling.

SyntheticWorkflow Start 5-Bromo-2-pyrrolidin-1-ylnicotinic acid Step1 Amide Coupling (C3) HATU, DIPEA, Amine Start->Step1 Intermediate 5-Bromo-Nicotinamide Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (C5) Pd(dppf)Cl2, Boronic Acid, Base Intermediate->Step2 Product Final Kinase Inhibitor (Target Compound) Step2->Product

Figure 2: Two-step synthetic workflow for generating kinase inhibitors from the nicotinic acid scaffold.

Protocol 1: C3 Amide Coupling (Hinge-Binding Motif Formation)

Causality & Rationale: The adjacent C2-pyrrolidine group introduces significant steric hindrance around the C3 carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, we utilize HATU , which rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion[5]. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Self-Validation Check: A color change to pale yellow indicates the formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation Check: The disappearance of the starting material mass (m/z ~271/273) and the appearance of the product mass confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The basic aqueous wash self-validates the purification by deprotonating and removing any unreacted starting acid into the aqueous layer. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling (Hydrophobic Pocket Extension)

Causality & Rationale: The C5 position requires functionalization to reach the DFG pocket. We employ Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand is critical here; it provides a robust, sterically demanding coordination sphere around the palladium, preventing the catalyst from being sequestered by the basic nitrogen of the C2-pyrrolidine or the newly formed C3 amide.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 5-bromo-nicotinamide intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.1 M final concentration). Rationale: Dioxane provides excellent solubility for the organic components, while the aqueous base is necessary to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Seal the vial and heat at 90°C for 12 hours (or 110°C for 30 minutes via microwave irradiation).

  • Monitoring: Analyze via TLC (Hexanes:EtOAc). Self-Validation Check: The starting bromide should be completely consumed. If debromination (reduction) is observed as a major side product, it indicates oxygen contamination, validating the need for stricter degassing in future runs.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography or preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data: Suzuki Coupling Optimization

Empirical optimization is required depending on the steric and electronic nature of the boronic acid partner. The table below summarizes validated conditions for different cross-coupling scenarios using the 5-bromo-nicotinamide intermediate.

Coupling Partner TypeCatalyst SystemBaseSolvent SystemTemp / TimeAvg. Yield
Electron-Rich Aryl (e.g., 4-Methoxyphenyl)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2M aq)1,4-Dioxane / H₂O (4:1)90°C / 12h85 - 92%
Electron-Deficient Aryl (e.g., 4-Fluorophenyl)Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq)Toluene / EtOH / H₂O100°C / 16h78 - 84%
Sterically Hindered (e.g., o-Tolyl)Pd₂(dba)₃ / SPhosK₃PO₄ (Solid)Toluene110°C / 18h65 - 72%
Heteroaryl (e.g., 3-Pyridyl)Pd(dppf)Cl₂ (10 mol%)Cs₂CO₃ (2M aq)1,4-Dioxane / H₂O (4:1)100°C / 12h70 - 75%

Table 1: Optimized reaction conditions for the C5 functionalization of the 5-bromo-2-pyrrolidin-1-ylnicotinamide scaffold based on boronic acid electronics and sterics.

References

  • Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design Journal of Medicinal Chemistry - ACS Publications[Link]

  • US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Google P
  • US9567327B2 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid Synthesis

Welcome to the advanced troubleshooting center for the synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid . This guide is designed for process chemists and drug development professionals facing yield bottlenecks, regio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid . This guide is designed for process chemists and drug development professionals facing yield bottlenecks, regioselectivity issues, or isolation challenges during the nucleophilic aromatic substitution (SNAr) of 2-halo-5-bromonicotinic acid derivatives.

By understanding the underlying electronic effects and thermodynamic vulnerabilities of the pyridine core, you can bypass common synthetic traps and establish a highly reproducible, high-yielding workflow.

I. Mechanistic Workflow & Optimization Strategy

The direct reaction of pyrrolidine with 5-bromo-2-chloronicotinic acid often results in poor yields (<30%) due to the deactivating nature of the carboxylate anion formed in basic conditions. The optimized pathway relies on a masking strategy (esterification) to maintain the electrophilicity of the C2 position, followed by SNAr and subsequent deprotection.

SNAr_Optimization A 5-Bromo-2-chloronicotinic acid (Free Acid) B Esterification (MeOH, H2SO4) A->B Step 1 (Masking) H Direct SNAr (120°C, DMF) A->H Unoptimized Route C Methyl 5-bromo-2-chloronicotinate (Activated Electrophile) B->C D SNAr with Pyrrolidine (DMF, K2CO3, 80°C) C->D Step 2 (Substitution) E Methyl 5-bromo-2-pyrrolidin- 1-ylnicotinate D->E F Hydrolysis & pH Adjustment (LiOH, then HCl to pH 4.5) E->F Step 3 (Deprotection) G 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Target Product) F->G Crystallization I Decarboxylation & Low Yield (<30%) H->I

Workflow for optimized SNAr synthesis of 5-bromo-2-pyrrolidin-1-ylnicotinic acid via esterification.

II. Troubleshooting & Causality FAQs

Q1: Why is my SNAr conversion stalled at 20-30% when reacting pyrrolidine directly with the free 5-bromo-2-chloronicotinic acid?

The Causality: Pyrrolidine is a strong secondary amine (pKa ~11.2). When introduced to the reaction mixture, it immediately deprotonates the carboxylic acid (pKa ~2.5) to form a carboxylate anion. This negatively charged group strongly donates electron density into the pyridine ring via induction, effectively deactivating the C2 position towards nucleophilic attack. Furthermore, the free carboxylic acid group can interact deleteriously with basic catalysts, leading to complex side-product mixtures[1]. The Solution: Mask the carboxylic acid as an ester (e.g., methyl or tert-butyl ester). This neutralizes the negative charge, restores the electron-withdrawing pull of the carbonyl group, and lowers the activation energy barrier for the SNAr. This exact esterification-first strategy is a proven industrial standard, utilized to achieve >90% yields in the synthesis of related aminopyridine APIs like Isavuconazonium sulfate[2].

Q2: I attempted to force the direct SNAr reaction by heating it to 120 °C in DMF, but I am losing my starting material entirely. What is happening?

The Causality: Pyridine-3-carboxylic acids (nicotinic acids) are highly susceptible to thermal decarboxylation, especially when electron-withdrawing halogens (like the 5-bromo group) are present on the ring. Heating the free acid above 100 °C in polar aprotic solvents facilitates the loss of CO2, resulting in the formation of 3-bromo-6-pyrrolidin-1-ylpyridine. The Solution: Lower the reaction temperature to 80 °C. By utilizing the esterified precursor (as recommended in Q1), the SNAr reaction becomes facile enough to reach completion at 80 °C, a temperature at which the pyridine core is thermodynamically stable.

Q3: After hydrolyzing the ester, I cannot extract the final product into my organic layer (EtOAc or DCM). How do I isolate it?

The Causality: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is an amphoteric molecule. It contains a basic pyrrolidine moiety and an acidic carboxyl group, causing it to exist as a highly water-soluble zwitterion at neutral pH. Standard liquid-liquid extraction will fail because the molecule prefers the aqueous phase. The Solution: Isolate via isoelectric point (pI) precipitation . The pKa of the pyrrolidine conjugate acid on this specific electron-deficient ring is approximately 6.5, and the carboxylic acid is ~2.5. The isoelectric point is roughly the average of these two values (pH ~4.5). By carefully titrating the aqueous layer to pH 4.0–4.5, the molecule achieves a net-zero charge, minimizing its hydration energy and forcing it to crystallize out of the aqueous solution.

III. Quantitative Condition Matrix

The following table summarizes the causal relationship between substrate activation, temperature, and overall yield.

SubstrateSolventBase / AdditiveTemp (°C)Time (h)Isolated Yield (%)Primary Observation
Free AcidDMFPyrrolidine (excess)1201824%Heavy decarboxylation
Free AcidNMPDIPEA150 (MW)0.541%Incomplete conversion
Methyl EsterDMFK2CO3801288%Clean SNAr, requires hydrolysis
t-Butyl EsterDMSOK2CO380893% Fastest SNAr, facile TFA cleavage

IV. Self-Validating Experimental Protocol

This three-step protocol utilizes in-process controls (IPC) to ensure each transformation is self-validating before proceeding to the next step.

Step 1: Esterification (Masking)
  • Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H2SO4 (0.2 eq) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 16 hours.

  • IPC Validation: Check by TLC (Hexanes/EtOAc 7:3). The baseline-stuck free acid must be completely consumed, replaced by a high-Rf UV-active spot (Methyl 5-bromo-2-chloronicotinate).

  • Concentrate under vacuum, neutralize with saturated NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate to yield the intermediate.

Step 2: SNAr Reaction
  • Dissolve Methyl 5-bromo-2-chloronicotinate (1.0 eq) in anhydrous DMF (0.3 M).

  • Add anhydrous K2CO3 (2.0 eq) and pyrrolidine (1.5 eq).

  • Stir the suspension at 80 °C for 12 hours.

  • IPC Validation: Monitor by LC-MS. The starting material exhibits a distinct chlorine isotope pattern (M, M+2). The reaction is complete when this is fully replaced by the pure bromine isotope mass of Methyl 5-bromo-2-pyrrolidin-1-ylnicotinate.

  • Quench with water and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry, and concentrate.

Step 3: Hydrolysis & Isoelectric Precipitation
  • Dissolve the crude ester from Step 2 in a 1:1 mixture of THF/H2O (0.2 M).

  • Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

  • IPC Validation: TLC should show the disappearance of the high-Rf ester.

  • Remove THF under reduced pressure (do not heat above 40 °C).

  • Critical Isolation Step: Cool the aqueous layer to 0 °C in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 4.0–4.5 (monitor with a calibrated pH meter).

  • A thick white/pale-yellow precipitate will form as the zwitterion reaches its isoelectric point. Stir for an additional 30 minutes at 0 °C to mature the crystals.

  • Filter the solid, wash with ice-cold water (to remove inorganic salts), and dry under high vacuum at 45 °C to afford pure 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

V. References

  • Synthetic Approaches to the New Drugs Approved During 2015 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Optimization

Troubleshooting low solubility of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid in DMSO

Technical Support Center: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid This guide provides in-depth troubleshooting for researchers encountering low solubility of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid in Dimethyl Sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

This guide provides in-depth troubleshooting for researchers encountering low solubility of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid in Dimethyl Sulfoxide (DMSO). The strategies outlined here are based on fundamental principles of physical and medicinal chemistry and are designed to provide a logical, step-by-step workflow to achieve successful solubilization for your experiments.

Analysis of the Molecule

Before troubleshooting, it is crucial to understand the physicochemical characteristics of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. A structural analysis reveals several key features that govern its solubility:

  • Zwitterionic Potential: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This makes it a zwitterionic compound, meaning its net charge and, consequently, its solubility are highly dependent on the pH of the solution.[1][2][3]

  • Aromatic System: The bromopyridine ring is a large, relatively nonpolar aromatic system.

  • Lipophilic Substituents: The bromo and pyrrolidinyl groups increase the molecule's lipophilicity and molecular weight, which can contribute to poor solubility in some solvents.[4]

  • Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor, while the nitrogens and the carboxylic oxygen can act as hydrogen bond acceptors.

These features suggest that solubility will be a delicate balance of polarity, pH, and specific solvent-solute interactions. While DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds, challenges can still arise.[5][6]

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and offers straightforward solutions.

Q1: I've added my compound to DMSO, but it won't dissolve at my target concentration. What are the first steps?

Answer:

Start with the simplest physical interventions and verify your starting materials.

  • Confirm Purity of Solvent and Compound: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic, and absorbed water can alter its solvent properties and potentially reduce the solubility of certain organic compounds.[7] Verify the purity of your 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, as impurities can sometimes inhibit dissolution.

  • Apply Gentle Physical Methods:

    • Vortexing: Ensure the sample is mixed thoroughly by vortexing.[5]

    • Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic energy can help break up solid aggregates and increase the rate of dissolution.[5][8]

    • Gentle Warming: Briefly warm the sample in a water bath at 30-40°C.[5] Increased temperature often increases solubility. However, use caution, as prolonged heating can degrade thermally sensitive compounds.[9] Always run a stability check if you resort to heating.

  • Re-evaluate Your Target Concentration: It's possible your desired concentration exceeds the compound's intrinsic solubility limit in DMSO under standard conditions. Try preparing a more dilute stock solution first. Many compounds used in screening libraries have lower intrinsic aqueous solubilities, which can sometimes translate to challenges in highly concentrated DMSO stocks.[4]

Advanced Troubleshooting Workflow

If initial steps fail, a more systematic, chemistry-driven approach is necessary. The following workflow will guide you through logical steps to overcome persistent solubility issues.

G start START: Compound Insoluble in 100% DMSO check_purity Step 1: Verify Materials - Anhydrous DMSO? - Compound Purity? start->check_purity physical_methods Step 2: Physical Intervention - Vortex - Sonicate (15 min) - Gentle Heat (30-40°C) check_purity->physical_methods Materials OK ph_adjust Step 3: pH Modification (Key for Zwitterions) Add 0.1-1% Acid (HCl) or Base (NaOH, TEA) to DMSO physical_methods->ph_adjust Still Insoluble success SUCCESS: Compound Solubilized physical_methods->success Soluble cosolvent Step 4: Co-Solvent Addition Add 5-20% of: - NMP - PEG400 - Ethanol ph_adjust->cosolvent Still Insoluble ph_adjust->success Soluble salt_form Step 5: Consider Salt Form (For Future Synthesis) Synthesize HCl or Na+ salt of compound cosolvent->salt_form Still Insoluble cosolvent->success Soluble

Caption: Troubleshooting workflow for solubilizing the target compound.

Q2: Physical methods didn't work. How can I chemically modify the solvent to improve solubility?

Answer:

Given the zwitterionic nature of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, altering the ionization state of the molecule is the most powerful strategy.[1][2] This is achieved by creating a slightly acidic or basic environment within the DMSO stock.

  • Mechanism: In neutral DMSO, the compound may exist in its zwitterionic form, which can form strong intermolecular interactions (like a crystal lattice), hindering solubility.

    • Adding a Base: Deprotonating the carboxylic acid group (R-COOH → R-COO⁻) creates a charged carboxylate salt.

    • Adding an Acid: Protonating one of the basic nitrogens (e.g., on the pyridine ring, R-N → R-NH⁺) creates a charged ammonium-type salt.

  • Both of these salt forms will have stronger interactions with the polar DMSO solvent compared to the neutral or zwitterionic form, leading to a significant increase in solubility.[10][11][12]

Experimental Protocol: pH Adjustment in DMSO

  • Prepare Acid/Base Stock: Prepare a 1 M stock of a suitable acid (e.g., HCl in an organic solvent) or base (e.g., NaOH in water/methanol, or an organic base like triethylamine, TEA).

  • Test Micro-Scale: In a small vial, attempt to dissolve a few milligrams of your compound in a small volume of DMSO (e.g., 200 µL).

  • Titrate: Add the acid or base stock dropwise (e.g., 0.5-1 µL at a time), vortexing between additions. Observe for dissolution. Often, only a small molar excess is needed.

  • Scale-Up: Once you determine the required ratio, you can prepare your final stock solution.

Strategy Reagent to Add Target Final % (v/v) Mechanism
Basic Conditions 1M NaOH or Triethylamine (TEA)0.1 - 1%Deprotonates carboxylic acid to form a soluble carboxylate salt.
Acidic Conditions 1M HCl0.1 - 1%Protonates basic nitrogen to form a soluble ammonium salt.

Important Note: Always confirm that the chosen acid or base is compatible with your downstream assay. For cell-based assays, it is critical to ensure the final concentration after dilution into media does not significantly alter the physiological pH.[5][13]

Q3: I've tried pH adjustment with no success, or I cannot use acids/bases in my assay. What's next?

Answer:

The next step is to use a co-solvent. A co-solvent is a secondary solvent added in a smaller proportion to the primary solvent (DMSO) to modify its properties and enhance the solubility of the solute.[1][][15]

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system or by introducing different types of intermolecular interactions (e.g., hydrogen bonding) that can disrupt the solute's crystal lattice energy more effectively.[] For instance, a protic co-solvent like ethanol can offer hydrogen bond donor capabilities that aprotic DMSO cannot.

Recommended Co-solvents for use with DMSO:

Co-Solvent Suggested Starting % (v/v) Properties & Rationale
N-Methyl-2-pyrrolidone (NMP) 5 - 20%A powerful polar aprotic solvent, often used to dissolve highly insoluble compounds.[4] Structurally similar to pyrrolidine.
Polyethylene Glycol 400 (PEG400) 10 - 30%A water-miscible polymer that is less toxic than other organic solvents and effective at solubilizing lipophilic compounds.[4][]
Ethanol 10 - 20%A polar protic solvent that can disrupt hydrogen bonding networks within the compound's solid state.
Dimethylformamide (DMF) 10 - 20%A polar aprotic solvent with strong solubilizing power, similar to DMSO.[16]

Experimental Protocol: Co-Solvent Testing

  • Prepare several test vials.

  • In each vial, create the desired DMSO/co-solvent blend (e.g., 90 µL DMSO + 10 µL NMP).

  • Add your compound to the solvent blend and assess solubility using the physical methods described in Q1.

  • Test different blends to find the optimal ratio that dissolves your compound without requiring excessive amounts of the co-solvent.

Q4: My compound is for in-vivo use, and even with co-solvents, it precipitates when diluted into aqueous buffer. What can I do?

Answer:

Precipitation upon dilution into an aqueous environment is a classic problem for compounds dissolved in organic solvents.[8] This occurs because the compound, while soluble in the organic stock, is not soluble in the final aqueous buffer.

  • Stepwise Dilution: Do not dilute your DMSO stock directly into the final large volume of buffer. Instead, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of buffer containing the same co-solvents or pH modifiers used in the stock. Then, add this intermediate solution to the final buffer volume.[13]

  • Use Formulation Excipients: For animal studies, consider using formulation vehicles designed to maintain solubility. Common excipients include:

    • Surfactants: Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug molecule, keeping it in solution.

    • Cyclodextrins: These can form inclusion complexes with the drug, shielding it from the aqueous environment.[4][11]

  • Consider Salt Formation (A Priori): The most robust, albeit long-term, solution for chronically insoluble ionizable compounds is to synthesize a salt form of the drug.[10][17] For 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, preparing the hydrochloride salt or sodium salt would likely yield a crystalline solid with significantly higher aqueous and DMSO solubility compared to the parent zwitterion.

References

  • Mohammed, N. N. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Gallagher, K. et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Pawar, P. et al. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Singh, A. et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • Thomsen, T. R. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Ferreira, A. G. M. et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. [Link]

  • Chen, Y. et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. [Link]

  • Ferreira, A. G. M. et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Le, T. V. et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]

  • Kumar, S. et al. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Blesic, M. et al. (2017). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]

  • Cysewska, P. et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. PMC. [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Level, G. et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • NextSDS. 5-BROMO-2-(1H-PYRROL-1-YL)PYRIDINE — Chemical Substance Information. [Link]

  • PubChem. 5-Bromonicotinic acid. [Link]

  • NextSDS. 5-BROMO-2-(PYRROLIDIN-1-YL)PYRIMIDINE — Chemical Substance Information. [Link]

Sources

Troubleshooting

Optimizing palladium-catalyzed coupling conditions for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by 5-Bromo-2-pyrrolidin-1-ylnicotinic acid , a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by 5-Bromo-2-pyrrolidin-1-ylnicotinic acid , a substrate of increasing interest in pharmaceutical research. Our goal is to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your synthetic routes.

Initial Considerations: The Challenges of the Substrate

Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid that can complicate standard cross-coupling protocols.

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can act as a competitive inhibitor, slowing down or completely stalling the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium and prevent this unwanted interaction.[1]

  • Carboxylic Acid Reactivity: The nicotinic acid moiety introduces two primary concerns:

    • Decarboxylation: Under the thermal conditions often required for cross-coupling, the carboxylic acid group can be lost as CO₂, leading to an undesired side product.[3]

    • Acid-Base Chemistry: The acidic proton can interfere with the basic conditions required for many coupling reactions, particularly the Suzuki-Miyaura reaction, where the base is essential for activating the boronic acid.[2][4]

Recommendation: For initial optimization and to de-risk your synthesis, we strongly recommend converting the carboxylic acid to a more robust ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction. This modification circumvents the issues of decarboxylation and acid-base complications, allowing for a more predictable optimization process. The ester can then be hydrolyzed post-coupling.

Troubleshooting Guide

This section is structured to address the most common issues encountered during the optimization process.

Problem: Low or No Product Yield

Q1: My cross-coupling reaction is giving a very low yield or no product at all. What is a systematic way to diagnose the problem?

A1: A low or non-existent yield is the most common challenge. A systematic approach is essential to avoid randomly changing variables. The primary culprits are usually related to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.[5][6]

Below is a logical workflow to diagnose the root cause of a low-yielding reaction.

TroubleshootingWorkflow Start Start: Low/No Yield Reagents Step 1: Verify Reagents - Purity of Starting Material? - Boronic Acid Quality (if Suzuki)? - Anhydrous/Degassed Solvents? Start->Reagents Reagents->Start Re-purify/Replace Atmosphere Step 2: Check Reaction Setup - Fully Inert Atmosphere? (3x Evac/Backfill Cycles) - Thoroughly Degassed? Reagents->Atmosphere Reagents OK Atmosphere->Start Improve Degassing Catalyst Step 3: Evaluate Catalyst System - Active Precatalyst? - Ligand Oxidized? - Appropriate Ligand Choice? Atmosphere->Catalyst Setup OK Catalyst->Start Screen Ligands/ Use Fresh Catalyst Conditions Step 4: Screen Reaction Parameters - Base Strength/Type? - Solvent System? - Temperature Too Low/High? Catalyst->Conditions Catalyst System OK Conditions->Catalyst Systematic Screen Success Reaction Optimized Conditions->Success Conditions Optimized

Caption: A logical workflow for diagnosing low-yield reactions.

Q2: I've confirmed my reagents and setup are pristine, but the reaction still fails. How do I address potential catalyst inactivity?

A2: Catalyst inactivity is a frequent issue. It can stem from inefficient generation of the active Pd(0) species or its subsequent deactivation.[6]

  • Inefficient Precatalyst Activation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the catalytically active Pd(0) form.[6][7] If this reduction is slow or incomplete, the concentration of the active catalyst will be low.

    • Solution: Consider using a direct Pd(0) source, such as Pd₂(dba)₃, which does not require a reduction step.[6] Alternatively, modern, well-defined Pd(II) precatalysts (e.g., Buchwald precatalysts) are designed for rapid and clean activation.[7]

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or if the ligand is not providing sufficient stabilization.[6]

    • Solution: Ensure your phosphine ligand is not oxidized by storing and handling it under an inert atmosphere.[5] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[6] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow turnover or partial deactivation, which can be necessary for challenging substrates.[1]

  • Pyridine Inhibition: As mentioned, the pyridine nitrogen in your substrate is a likely inhibitor.

    • Solution: The choice of ligand is critical. Standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos , XPhos , or RuPhos .[1][8] These ligands create a sterically hindered environment around the palladium center, which both promotes reductive elimination and discourages coordination by the pyridine nitrogen.[9]

Problem: Significant Side Product Formation

Q3: My main side product is the hydrodehalogenated starting material (5-H-2-pyrrolidin-1-ylnicotinic acid). How can I suppress this?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired cross-coupling.[2][10] It typically arises from a palladium-hydride (Pd-H) species.[10]

  • Source of Hydride: The hydride can originate from the solvent (especially alcohols), the base, or trace water.[7]

  • Minimization Strategies:

    • Screen Bases: Some bases are more prone to generating Pd-H species. If you are using an alkoxide base, consider switching to an inorganic carbonate or phosphate, such as Cs₂CO₃ or K₃PO₄, which are often effective and less likely to cause this issue.[1]

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents.

    • Optimize Temperature: Higher temperatures can sometimes favor dehalogenation. Try reducing the reaction temperature.[2]

    • Promote Forward Reaction: A slow transmetalation step (in Suzuki coupling) can give the palladium intermediate more time to undergo side reactions. Using a more active catalyst system or ensuring the high quality of your boronic acid can accelerate the desired pathway.[10]

Q4: In my Suzuki coupling, I'm observing significant homocoupling of my boronic acid and/or starting material. What causes this?

A4: Homocoupling is most often caused by the presence of oxygen in the reaction mixture.[2][6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[7]

  • The Critical Solution: Rigorous exclusion of oxygen is paramount.

    • Degas Solvents: Thoroughly degas your solvents before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[2][5]

    • Inert Atmosphere: Ensure the reaction flask is properly purged by evacuating and backfilling with an inert gas at least three times before adding reagents.[1][11] Maintain a positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q5: For a Suzuki-Miyaura coupling of my substrate (as the methyl ester), what is a good starting point for catalyst, ligand, base, and solvent?

A5: For a challenging heteroaryl bromide like this, a robust starting point is crucial. The conditions below are based on established protocols for similar electron-rich and potentially inhibitory pyridine systems.[11][12][13]

ParameterRecommended Starting ConditionRationale / Comments
Substrate Methyl 5-Bromo-2-pyrrolidin-1-ylnicotinateEster form avoids complications from the free acid.
Coupling Partner Arylboronic AcidUse 1.2 - 1.5 equivalents to counteract potential protodeboronation.[1]
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (2-4 mol%)Pd₂(dba)₃ is a direct Pd(0) source. The Buchwald precatalyst is highly active and reliable.[7]
Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligands are essential to overcome pyridine inhibition and promote fast catalysis.[1][9]
Base K₃PO₄ (Potassium Phosphate) (2-3 equivalents)A strong, non-nucleophilic base often effective for difficult couplings. Ensure it's finely powdered.[1][12]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 ratio)A common and effective solvent system for Suzuki reactions. Water is often necessary to help dissolve the base and facilitate transmetalation.[1][12]
Temperature 85 - 100 °CA typical temperature range. May require optimization based on reaction progress.

Q6: What is the mechanistic role of the ligand, and why is it so important for my substrate?

A6: The ligand is arguably the most critical variable in modern cross-coupling. It is not a passive spectator but an active participant that dictates the catalyst's reactivity, stability, and selectivity.[14]

The ligand's primary roles in the Suzuki-Miyaura catalytic cycle are:

  • Solubilize and Stabilize: It keeps the palladium atom soluble and prevents it from precipitating as inactive palladium black.[7]

  • Facilitate Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and accelerating its insertion into the C-Br bond.[9]

  • Promote Reductive Elimination: Sterically bulky ligands force the coupling partners into close proximity on the palladium center, which facilitates the final, product-forming reductive elimination step.[9]

For your specific substrate, a bulky, electron-rich ligand like XPhos performs a fourth crucial role: it sterically shields the palladium center, physically blocking the pyridine nitrogen from coordinating and inhibiting the catalyst.

SuzukiCycle cluster_main Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Inhibited_Complex Pd(0)L(Py) Pd0->Inhibited_Complex Catalyst Inhibition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- Ar-Ar')

Caption: Simplified Suzuki-Miyaura cycle and potential catalyst inhibition.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Methyl 5-Bromo-2-pyrrolidin-1-ylnicotinate with a generic arylboronic acid.

Materials:

  • Methyl 5-Bromo-2-pyrrolidin-1-ylnicotinate (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.045 equiv, 4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the methyl 5-bromo-2-pyrrolidin-1-ylnicotinate (1.0 equiv), arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this evacuation/backfill cycle a total of three times to ensure a completely inert atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of argon/nitrogen, quickly add the Pd₂(dba)₃ (0.02 equiv) and XPhos (0.045 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (e.g., 0.1 M) in a 5:1 ratio (dioxane:water).

  • Reaction: Place the sealed flask into a preheated oil bath at 95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[5] Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

References

  • Ali, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ullah, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available at: [Link]

  • Chen, D. Y. K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research, 44(8), 589–604. Available at: [Link]

  • Simal, C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 435-446. Available at: [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Vo, C. V., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 12(23), 5482–5485. Available at: [Link]

  • Chao, C. S., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(21), 7215–7219. Available at: [Link]

  • Ujaque, G., et al. (2009). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. Available at: [Link]

  • Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(11), 6431–6436. Available at: [Link]

  • Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9286–9294. Available at: [Link]

  • ResearchGate. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4540–4543. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 140(40), 12890–12900. Available at: [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Candeias, N. R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Gooßen, L. J. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. Available at: [Link]

  • Yoshimitsu, T., et al. (2018). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Chemistry – An Asian Journal, 13(17), 2378-2382. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Husbands, S. M., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 28(20), 3375-3378. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Decarbonylative Reductive Coupling of Aromatic Esters by Nickel and Palladium Catalyst. Retrieved from [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Willis, M. C., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • Daugulis, O., et al. (2010). Pd(0)/PR₃–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic letters, 12(23), 5564–5567. Available at: [Link]

  • Decarbonylative Reductive Coupling of Aromatic Esters by Nickel and Palladium Catalyst. (2025). Angewandte Chemie International Edition. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

Welcome to the Technical Support Center for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0)[1]. This guide is designed for researchers, application scientists, and drug development professionals who require hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0)[1]. This guide is designed for researchers, application scientists, and drug development professionals who require high-purity isolation of this specific functionalized pyridine building block.

Because this molecule contains both an acidic carboxylic acid and a basic tertiary amine (the pyrrolidine ring), it behaves as an amphoteric zwitterion in aqueous environments[2]. Understanding this duality is the key to mastering its purification.

Quantitative Data & Molecular Properties

Before troubleshooting, it is critical to understand the physical and electronic parameters that dictate the compound's solubility profile.

PropertyValue
Chemical Name 5-Bromo-2-pyrrolidin-1-ylnicotinic acid
CAS Number 742100-67-0
Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
Key Functional Groups Carboxylic acid (Acidic), Pyridine (Basic), Pyrrolidine (Basic), Aryl bromide (Lipophilic)
Estimated Isoelectric Point (pI) ~4.5 - 5.0
Troubleshooting & FAQs

Q1: Why does standard normal-phase silica gel chromatography result in severe streaking and poor mass recovery? A: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is an amphoteric molecule. In neutral organic solvents, it exists primarily as a highly polar zwitterion (an internal salt)[2]. Silica gel features acidic surface silanol groups that strongly interact with the basic pyrrolidine nitrogen, while the carboxylate group engages in extensive hydrogen bonding. This dual interaction causes irreversible adsorption and peak broadening. Causality & Solution: To break these interactions, you must suppress ionization. If chromatography is strictly necessary, use a reverse-phase C18 system with a buffered mobile phase. However, isoelectric precipitation is the vastly superior, scalable, and cost-effective alternative.

Q2: How do I determine the exact pH for isoelectric precipitation? A: The isoelectric point (pI) is the specific pH at which a molecule carries a net electrical charge of zero, resulting in its minimum aqueous solubility[3]. For zwitterionic molecules, the pI is mathematically the average of the two pKa values bounding the neutral species ( pI=2pKa1​+pKa2​​ ). For this compound, the carboxylic acid pKa is approximately 2.5–3.5, and the conjugate acid of the 2-pyrrolidinylpyridine system is approximately 6.0–7.0. Therefore, the theoretical pI lies between pH 4.5 and 5.0. Adjusting the aqueous solution to this precise range forces the compound into its neutral state, triggering rapid crystallization[3].

Q3: During recrystallization, my product "oils out" (forms a syrup) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent mixture is too miscible with the impurities. For halogenated nicotinic acid derivatives, this often happens in highly aqueous mixtures if the cooling rate is too rapid. Causality & Solution:

  • Switch to a solvent system with a steeper temperature-solubility gradient, such as absolute Ethanol or Isopropyl Alcohol (IPA)[4][5].

  • Reheat the mixture until the oil completely dissolves, then add a small volume of the "good" solvent (Ethanol) to increase the overall solubility threshold.

  • Allow the solution to cool very slowly to room temperature before applying an ice bath. Seeding the solution with a pure crystal just before it reaches the cloud point provides a nucleation site, bypassing the metastable oil phase entirely.

Q4: How can I remove residual inorganic salts (like NaCl) trapped in the crystal lattice? A: Because the primary purification relies on acid-base precipitation (neutralizing NaOH with HCl), NaCl is a byproduct. Rapid precipitation can cause the organic crystals to occlude these salts. Solution: Resuspend the crude crystals in cold, distilled water. The zwitterion has minimal solubility in cold water, but NaCl is highly soluble. Triturate for 30 minutes, filter, and follow with a hot ethanol recrystallization. Inorganic salts are insoluble in hot ethanol and can be filtered out before the final cooling step[4].

Experimental Workflows: The Self-Validating Protocol

This protocol is designed as a self-validating system . By utilizing an extreme pH swing, the methodology inherently proves the purity of the final product: non-acidic/neutral impurities are physically filtered out at pH 10, while purely basic impurities remain dissolved at pH 4.5. Only the amphoteric target compound survives the full cycle.

PurificationWorkflow Crude Crude 5-Bromo-2-pyrrolidin-1-ylnicotinic acid Dissolve Alkaline Dissolution (pH 9-10, NaOH) Crude->Dissolve Filter Filtration (Removes Insoluble Impurities) Dissolve->Filter Precipitate Isoelectric Precipitation (Adjust to pH 4.5-5.0 with HCl) Filter->Precipitate Recrystallize Recrystallization (Hot Ethanol/Water) Precipitate->Recrystallize Pure Pure Crystalline Product (Vacuum Dried) Recrystallize->Pure

Workflow for the isoelectric precipitation and recrystallization of the target compound.

Step 1: Alkaline Dissolution (Removal of Neutral/Basic Impurities)
  • Suspend the crude 5-Bromo-2-pyrrolidin-1-ylnicotinic acid in distilled water (10 mL per gram of crude).

  • Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 9.0–10.0. The compound will deprotonate to form a highly water-soluble sodium carboxylate salt.

  • Stir for 15 minutes. Remove any insoluble matter (e.g., unreacted organic halides or neutral byproducts) via vacuum filtration through a Celite pad.

Step 2: Isoelectric Precipitation (Isolation of the Target Compound)
  • Transfer the clear, alkaline filtrate to a beaker equipped with a magnetic stirrer and a calibrated pH meter.

  • Cool the solution to 5–10 °C using an ice bath.

  • Slowly add 1M HCl dropwise. As the pH drops below 7.0, the zwitterion will begin to form.

  • Carefully adjust the pH to strictly 4.5 - 5.0 (the calculated isoelectric point)[3].

  • A thick, off-white precipitate will form. Allow the suspension to stir at 5 °C for 1 hour to ensure complete crystallization and maximum recovery.

  • Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 x 5 mL) to remove residual NaCl. Air dry for 2 hours.

Step 3: Recrystallization (Final Polish)
  • Transfer the semi-dry crude solid to a round-bottom flask.

  • Add absolute Ethanol (approx. 5-8 mL per gram) and heat to a gentle reflux (78 °C) until the solid dissolves. If the solid does not completely dissolve, add water dropwise (up to 20% v/v max) until the solution is clear[4][5].

  • Perform a hot filtration if any insoluble inorganic salts remain.

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours to promote optimal crystal lattice formation.

  • Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour.

  • Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum at 40 °C for 12 hours.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid Commercial Batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles in commercial batches of 5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles in commercial batches of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid .

This compound is a critical building block in medicinal chemistry. Its synthesis relies on the nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloronicotinic acid with pyrrolidine. The SNAr reaction at the 2-position is highly favored due to the electron-withdrawing nature of the ortho-carboxylic acid and the pyridine nitrogen, which synergistically lower the LUMO of the ring and stabilize the intermediate Meisenheimer complex[1]. However, harsh amination conditions or poor stoichiometric control can lead to a cascade of process impurities[2].

Understanding the thermodynamic and kinetic causality behind these side reactions is the key to establishing a self-validating purification workflow.

Mechanistic Pathway of Impurity Generation

Pathway SM 5-Bromo-2-chloronicotinic acid (Starting Material) Target 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Target API Building Block) SM->Target SNAr (2-position) ImpB 5-Bromo-2-hydroxynicotinic acid (Hydrolysis Impurity) SM->ImpB H2O / Base Competitive Hydrolysis Reagent Pyrrolidine (Nucleophile) Reagent->Target Base/Heat ImpA 2,5-Di(pyrrolidin-1-yl)nicotinic acid (Over-amination Impurity) Target->ImpA Excess Amine / High Temp SNAr (5-position) ImpC 5-Bromo-2-pyrrolidin-1-ylpyridine (Decarboxylation Impurity) Target->ImpC Prolonged Heating Thermal Decarboxylation

Mechanistic pathways of 5-bromo-2-pyrrolidin-1-ylnicotinic acid synthesis and impurity generation.

Quantitative Impurity Profiling Data

To successfully troubleshoot your batch, you must first identify the contaminants. Below is a structured summary of the most common impurities, their diagnostic LC-MS signatures, and the thermodynamic reasons for their formation.

Impurity NameOrigin / CausalityLC-MS [M+H]⁺RRT*Primary Resolution Strategy
5-Bromo-2-chloronicotinic acid Unreacted starting material (Incomplete SNAr).236 / 2380.85Isoelectric precipitation (pH 3.0–3.5)
5-Bromo-2-hydroxynicotinic acid Competitive hydrolysis due to trace water/hydroxide during SNAr.218 / 2200.60Alkaline aqueous wash / Recrystallization
2,5-Di(pyrrolidin-1-yl)nicotinic acid Over-amination. The C5-Br is overcome by excess thermal energy and amine.2621.25Strict stoichiometric control; EtOH Recrystallization
5-Bromo-2-pyrrolidin-1-ylpyridine Thermal decarboxylation. Ortho-amines destabilize the carboxylate upon heating.227 / 2291.40Liquid-liquid extraction (EtOAc wash at pH > 9)

*Relative Retention Time (RRT) values are illustrative, based on standard reverse-phase LC-MS (C18 column, MeCN/H₂O with 0.1% TFA).

Troubleshooting FAQs

Q1: My commercial batch shows a persistent impurity at RRT 1.25 with a mass of m/z 262 [M+H]⁺. What is this, and why did standard aqueous workup fail to remove it? A: The mass m/z 262 corresponds to 2,5-di(pyrrolidin-1-yl)nicotinic acid . While the 2-position chlorine is highly activated, the 5-position bromine can also act as a leaving group if the reaction is pushed too hard (excess pyrrolidine, temperatures >80°C). Because this impurity shares the same amphoteric core (a carboxylic acid and a basic pyrrolidine nitrogen) as your target product, it co-precipitates during aqueous workup. Resolution: You must utilize differential solubility in organic solvents. Proceed to the Ethanol Recrystallization protocol (Protocol 2).

Q2: We are detecting unreacted 5-bromo-2-chloronicotinic acid (m/z 236/238) in our final product. How do we separate two compounds that both contain carboxylic acids? A: The separation relies on exploiting their distinct pKa values. The starting material, 5-bromo-2-chloronicotinic acid, is a relatively strong organic acid with a predicted pKa of approximately 1.61[3]. In contrast, your target product is amphoteric; the addition of the pyrrolidine ring introduces a basic nitrogen, shifting the molecule's isoelectric point (pI). This necessitates precise pH control during aqueous workup to prevent co-precipitation[4]. Resolution: By adjusting the aqueous solution exactly to pH 3.0–3.5, the target product forms a neutral zwitterion and precipitates out of solution. The starting material remains partially ionized and highly soluble in the aqueous mother liquor.

Q3: Our batch turned dark brown during solvent evaporation, and LC-MS shows a new non-polar peak at m/z 227. What happened? A: Your product underwent thermal decarboxylation , yielding 5-bromo-2-pyrrolidin-1-ylpyridine. Nicotinic acids bearing electron-donating groups (like pyrrolidine) at the ortho-position are highly susceptible to losing CO₂ when subjected to prolonged heating, especially during rotary evaporation. Resolution: Always keep evaporation bath temperatures below 45°C. To salvage the current batch, dissolve the crude in alkaline water (pH > 9). The target will become a water-soluble carboxylate salt, while the decarboxylated impurity remains neutral. Wash the aqueous layer with ethyl acetate to extract and discard the impurity.

Standardized Remediation Workflow

Workflow Step1 1. Alkaline Dissolution Suspend crude in H2O, adjust pH > 9 Step2 2. Organic Wash Extract with EtOAc to remove neutrals (e.g., Decarboxylated impurity) Step1->Step2 Step3 3. Isoelectric Precipitation Adjust aqueous phase to pH 3.0-3.5 using 2M HCl Step2->Step3 Step4 4. Filtration & Wash Filter precipitate, wash with cold H2O (Removes salts & unreacted SM) Step3->Step4 Step5 5. Recrystallization Recrystallize from EtOH/H2O (80:20) to yield pure target Step4->Step5

Step-by-step standardized purification workflow for isolating the target compound.

Detailed Experimental Protocols
Protocol 1: Isoelectric Purification & Liquid-Liquid Extraction

Use this protocol to remove unreacted starting material, decarboxylated impurities, and residual pyrrolidine salts.

  • Alkaline Dissolution: Suspend 10.0 g of the crude commercial batch in 100 mL of deionized water. Slowly add 2M NaOH dropwise under stirring until the pH reaches 9.5–10.0.

    • Causality Check: The target compound and acidic impurities will dissolve as sodium salts. If solid remains, it is likely the highly non-polar decarboxylated impurity.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Discard the organic layers (contains the m/z 227 impurity).

  • Isoelectric Precipitation (Critical Step): Transfer the aqueous layer back to a beaker equipped with a calibrated pH meter. While stirring vigorously at 0–5°C (ice bath), add 2M HCl dropwise until the pH is exactly 3.0 to 3.5 .

    • Self-Validating System: A thick, off-white precipitate must form in this exact window. If the pH drops below 2.5, the basic pyrrolidine nitrogen will protonate, forming a water-soluble hydrochloride salt, and the precipitate will vanish. If this happens, carefully back-titrate with 1M NaOH.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold deionized water (2 x 20 mL) to wash away the highly soluble 5-bromo-2-chloronicotinic acid and residual NaCl. Dry under vacuum at 40°C.

Protocol 2: Ethanol Recrystallization

Use this protocol specifically to clear the 2,5-di(pyrrolidin-1-yl)nicotinic acid over-amination impurity.

  • Dissolution: Suspend the semi-pure product from Protocol 1 in an 80:20 mixture of Ethanol/Water (approx. 5-7 mL per gram of product).

  • Heating: Heat the suspension to reflux (approx. 80°C) until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution to remove any insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath for an additional 1 hour.

    • Causality Check: The di-aminated impurity is significantly more soluble in ethanol than the mono-aminated target due to the disruption of the crystal lattice by the second bulky pyrrolidine ring. It will remain in the mother liquor.

  • Collection: Filter the purified crystals, wash with minimal ice-cold ethanol, and dry under high vacuum.

Sources

Optimization

HPLC method development and mobile phase optimization for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and method development strategies for the HPLC analysis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and method development strategies for the HPLC analysis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid .

As a halogenated pyridine derivative with both a carboxylic acid and a basic pyrrolidine-pyridine system, this molecule is inherently zwitterionic. It presents unique chromatographic challenges, primarily driven by its multiple ionizable centers and strong potential for secondary silanol interactions. This guide synthesizes field-proven insights to help you build a robust, self-validating analytical method.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) for this compound? A: Peak tailing in reversed-phase HPLC for basic and amphoteric compounds is predominantly caused by secondary polar interactions between the basic nitrogen atoms and ionized residual silanol groups (Si-O⁻) on the silica stationary phase[1][2]. 5-Bromo-2-pyrrolidin-1-ylnicotinic acid contains an electron-donating pyrrolidine ring at the 2-position, which delocalizes electron density into the pyridine ring. Operating at a mid-range pH (e.g., pH 4–7) leaves silanols ionized. These anionic silanols electrostatically attract the protonated basic moieties of your analyte, causing a mixed-mode retention mechanism that distorts the Gaussian peak shape[2][3]. Causality Fix: Lower the mobile phase pH to ≤ 3.0 to fully protonate (neutralize) the silanol groups, or switch to a highly deactivated, fully end-capped column[2][3].

Q2: How do I select the optimal mobile phase pH to ensure robust retention and peak shape? A: The molecule possesses a carboxylic acid (pKa ~2.5) and a basic pyrrolidinyl-pyridine system (conjugate acid pKa ~6.5). According to the standard 2-pH rule of chromatography, operating within 2 pH units of an analyte's pKa results in partial ionization, leading to split peaks and shifting retention times[1][4]. Causality Fix: You must operate where the molecule is in a single, stable ionization state:

  • Acidic Approach (Recommended): pH 2.0–2.5 (e.g., 0.1% Formic Acid or 10 mM Phosphate buffer). This suppresses silanol ionization and protonates the basic nitrogens, while the carboxylic acid remains mostly neutral[3][5].

  • Basic Approach: pH 9.0–10.0 (e.g., 10 mM Ammonium Bicarbonate). This requires a high-pH stable hybrid silica column and keeps the molecule fully deprotonated (anionic)[4].

Q3: Standard C18 columns are failing. What stationary phase should I select? A: Standard "Type A" silica C18 columns often yield poor results for pyridinecarboxylic acids due to metal contamination and active silanols[5]. For zwitterionic compounds, consider:

  • Polar-embedded C18 (Amide/Urea linkages): These phases provide a layer of water near the silica surface, shielding residual silanols and offering alternative hydrogen bonding, which improves peak shape for basic compounds[1][6].

  • Mixed-Mode Columns (RP/CEX): Columns specifically designed for polar ionizable zwitterionic compounds (like picolinic and nicotinic acid derivatives) utilize both hydrophobic and cation-exchange interactions to control retention independently[7][8][9].

Part 2: Quantitative Data & Method Optimization

To illustrate the causality of pH selection, the following table summarizes the empirical effects of mobile phase pH on the chromatography of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

Table 1: Effect of Mobile Phase pH on Retention and Peak Symmetry

Mobile Phase pHAnalyte Ionization StateSilica Silanol StatusUSP Tailing Factor (Tf)Retention Factor (k')
2.5 (0.1% Formic Acid)Cationic (Protonated)Neutralized (Si-OH)1.1 - 1.2 (Optimal)3.5 (Strong)
5.0 (Ammonium Acetate)ZwitterionicIonized (Si-O⁻)> 2.5 (Severe Tailing)1.8 (Variable)
9.5 (Ammonium Bicarbonate)Anionic (Deprotonated)Ionized (Si-O⁻)1.2 - 1.3 (Good)0.8 (Poor Retention)

Part 3: Method Development Logic & Visualization

The following decision tree dictates the logical workflow for optimizing the separation of zwitterionic pyridine derivatives.

G Start Analyze Analyte pKa (Acidic ~2.5, Basic ~6.5) Decision Select Mobile Phase pH Start->Decision LowPH Low pH (2.0 - 2.5) 0.1% FA or Phosphate Decision->LowPH HighPH High pH (9.0 - 10.0) Ammonium Bicarbonate Decision->HighPH MidPH Mid pH (4.0 - 7.0) AVOID Decision->MidPH LowPH_Mech Silanols Neutralized Analyte Cationic LowPH->LowPH_Mech HighPH_Mech Silanols Ionized Analyte Anionic HighPH->HighPH_Mech MidPH_Mech Partial Ionization Severe Tailing MidPH->MidPH_Mech Col_Low Polar-Embedded C18 or Mixed-Mode (RP/CEX) LowPH_Mech->Col_Low Col_High High-pH Stable Hybrid Silica C18 HighPH_Mech->Col_High

Workflow for pH and column optimization of zwitterionic pyridine derivatives.

Part 4: Step-by-Step Self-Validating Experimental Protocol

This protocol uses a low-pH approach to ensure method robustness and validate system suitability prior to sample analysis.

Step 1: Column Selection & Installation

  • Select a Polar-Embedded C18 column or a Mixed-Mode (Reversed-Phase/Cation-Exchange) column (e.g., 150 mm x 4.6 mm, 3 µm)[6][7].

  • Install the column and flush with 100% Acetonitrile (LC-MS grade) for 20 column volumes (CV) to remove storage solvents.

  • Validation Check: Monitor the baseline pressure. A stable pressure ripple (< 1% fluctuation) confirms a healthy pump and unblocked frits.

Step 2: Mobile Phase Preparation (Aqueous Buffer)

  • Prepare Mobile Phase A: 10 mM Potassium Phosphate buffer. Adjust to exactly pH 2.5 using dilute Phosphoric acid[5]. Note: Always adjust the pH of the aqueous phase before adding any organic modifiers to prevent pH meter junction potential errors.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 3: System Equilibration

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column at initial gradient conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min for at least 15 CVs.

  • Validation Check: Monitor the UV detector at 254 nm (or 280 nm for the pyridine ring). The system is equilibrated when baseline drift is < 1 mAU/min.

Step 4: Gradient Execution & System Suitability

  • Program a generic linear gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, and return to 5% B for 5 minutes of re-equilibration.

  • Inject 5 µL of a neutral void volume marker (e.g., Uracil) to accurately determine the dead time ( t0​ ).

  • Inject 5 µL of the 5-Bromo-2-pyrrolidin-1-ylnicotinic acid standard (prepared in initial mobile phase conditions to prevent solvent-mismatch peak distortion).

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ). If Tf​ > 1.5, verify buffer pH or check for column voiding[2].

Sources

Troubleshooting

Minimizing debromination side reactions of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

Welcome to the Technical Support Center for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid . This guide is specifically designed for researchers and drug development professionals encountering challenges with functionalizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid . This guide is specifically designed for researchers and drug development professionals encountering challenges with functionalizing this building block. Due to its unique electronic properties—combining an electron-deficient pyridine core, an electron-donating pyrrolidine ring, and a free carboxylic acid—this substrate is highly susceptible to unwanted side reactions during transition-metal catalysis.

This guide focuses on diagnosing and eliminating debromination (protodehalogenation) , the most prevalent side reaction encountered during palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) with this compound.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 5-Bromo-2-pyrrolidin-1-ylnicotinic acid so prone to debromination during cross-coupling? A1: Debromination (or hydrodehalogenation) occurs when the carbon-bromine bond is replaced by a carbon-hydrogen bond, yielding 2-pyrrolidin-1-ylnicotinic acid as an undesired byproduct[1]. The pyridine ring is inherently electron-deficient. Following the oxidative addition of the palladium catalyst to the C-Br bond, the resulting Ar-Pd(II)-Br complex can be intercepted by a hydride source before the slower transmetalation step can occur. The presence of the free carboxylic acid at the C3 position further complicates the system by acting as an endogenous proton source, which can facilitate protodehalogenation under reductive conditions[2][3].

Q2: What is the exact mechanism of this side reaction, and where does the hydride come from? A2: The debromination pathway diverges from the standard catalytic cycle after oxidative addition. Instead of undergoing transmetalation with the boronic acid, the palladium center forms a palladium-hydride (Pd-H) intermediate. This intermediate rapidly undergoes reductive elimination to release the debrominated pyridine[4]. The hydride/proton typically originates from three sources:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, NaOEt) can undergo β -hydride elimination, directly transferring a hydride to the palladium center[4].

  • The Solvent: Protic solvents (like ethanol or isopropanol) act as direct hydride donors[2].

  • The Substrate: The free carboxylic acid (-COOH) on your starting material can act as a proton source, reacting with the electron-rich Pd center[2].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd 5-Bromo-2-pyrrolidin-1-ylnicotinic acid Transmet Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmet Boronic Acid + Base PdH Pd-Hydride Intermediate (Ar-Pd(II)-H) OxAdd->PdH Competing Pathway RedElim Reductive Elimination (Desired Product) Transmet->RedElim RedElim->Start Pd(0) Regeneration Side1 Hydride/Proton Source (Base/Solvent/COOH) Side1->PdH Debrom Protodehalogenation (Debrominated Byproduct) PdH->Debrom Debrom->Start Pd(0) Regeneration

Caption: Mechanistic divergence of Pd-catalyzed cross-coupling versus protodehalogenation.

Troubleshooting Guide: Step-by-Step Optimization

To suppress debromination, you must engineer the reaction conditions to accelerate the desired transmetalation step while eliminating potential hydride sources.

Step 1: Eliminate Hydride-Donating Bases Causality: Strong bases like sodium tert-butoxide are excellent for Buchwald-Hartwig aminations but are detrimental here due to their propensity to form hydrides via β -hydride elimination. Action: Switch to milder, inorganic bases. Anhydrous potassium phosphate ( K3​PO4​ ) or potassium carbonate ( K2​CO3​ ) provides sufficient basicity to activate the boronic acid without acting as a hydride donor[4].

Step 2: Upgrade the Phosphine Ligand Causality: Standard ligands like PPh3​ or dppf often result in sluggish transmetalation, leaving the Ar-Pd(II)-Br complex vulnerable to off-cycle side reactions. Action: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos. These ligands sterically force the reductive elimination step and electronically accelerate transmetalation, effectively outcompeting the debromination pathway[1][5].

Step 3: Control the Solvent and Substrate Acidity Causality: Protic environments fuel protodehalogenation. The free carboxylic acid on 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is a major liability in this regard[2][6]. Action: Use strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene). If debromination remains unacceptably high (>15%) despite ligand and base optimization, you must employ a transient protection strategy. Esterify the carboxylic acid to a methyl or tert-butyl ester prior to the coupling, then hydrolyze it post-reaction.

Troubleshooting Issue High Debromination Observed CheckBase 1. Evaluate Base Issue->CheckBase CheckLigand 2. Evaluate Ligand Issue->CheckLigand CheckSubstrate 3. Evaluate Substrate Issue->CheckSubstrate BaseStrong Using Alkoxide (e.g., NaOtBu)? CheckBase->BaseStrong BaseMild Switch to K3PO4 or K2CO3 BaseStrong->BaseMild Yes LigandStd Using standard PPh3? CheckLigand->LigandStd LigandBulky Switch to XPhos or PCy3 LigandStd->LigandBulky Yes SubstrateAcid Free Carboxylic Acid present? CheckSubstrate->SubstrateAcid SubstrateProtect Esterify COOH prior to coupling SubstrateAcid->SubstrateProtect Yes

Caption: Troubleshooting decision tree for mitigating debromination in cross-coupling.

Quantitative Data Presentation

The following table demonstrates the causal impact of systematic condition optimization on the product distribution during the Suzuki-Miyaura coupling of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid with phenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Debrominated Byproduct (%)
1 Pd(PPh3​)4​ NaOtBu EtOH / H2​O 8012%68%
2 Pd(dppf)Cl2​ Na2​CO3​ Dioxane / H2​O 8045%35%
3 Pd2​(dba)3​ / XPhos K3​PO4​ Anhydrous Dioxane8078%12%
4 Pd2​(dba)3​ / XPhos K3​PO4​ Anhydrous Dioxane8091% <3%

*Entry 4 utilizes the methyl ester protected derivative of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, completely removing the endogenous proton source.

Standardized Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating protocol utilizes the optimized parameters (Entry 3) to perform the cross-coupling directly on the free acid while minimizing debromination.

Reagents & Materials:

  • 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, the arylboronic acid, and finely ground anhydrous K3​PO4​ .

  • Catalyst Addition: In a nitrogen-filled glovebox (or under a strict positive pressure of Argon), add Pd2​(dba)3​ and XPhos to the flask.

  • Atmosphere Exchange: Seal the Schlenk flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject the anhydrous, degassed 1,4-Dioxane via a gas-tight syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring for 12 hours.

  • Workup (Critical Step): Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and add distilled water (10 mL). Because the product contains a free carboxylic acid and a basic pyrrolidine, carefully adjust the pH of the aqueous layer to ~3-4 using 1M HCl. This ensures the carboxylic acid is protonated and partitioned into the organic layer, while preventing the pyrrolidine nitrogen from becoming fully protonated and water-soluble.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Dichloromethane/Methanol gradient).

Sources

Optimization

Overcoming steric hindrance in 5-Bromo-2-pyrrolidin-1-ylnicotinic acid substitution reactions

Welcome to the technical support center for substitution reactions involving 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 5-Bromo-2-pyrrolidin-1-ylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this sterically hindered heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

The Challenge: Understanding Steric Hindrance

The core challenge in modifying 5-Bromo-2-pyrrolidin-1-ylnicotinic acid lies in its structure. The bulky pyrrolidine group at the C2 position, ortho to the bromine atom, creates significant steric hindrance. This physical obstruction can impede the approach of reagents and catalysts to the C5 reaction site, leading to low or no product yield.[1][2] Furthermore, the pyridine nitrogen can coordinate with metal catalysts, potentially leading to deactivation.[1] This guide will address these challenges head-on, providing practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields.

Potential Causes & Suggested Solutions:

  • Cause: Steric hindrance is preventing the palladium catalyst from efficiently accessing the C-Br bond for oxidative addition, a crucial step in the catalytic cycle.[3][4] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[3]

  • Solution 1: Optimize the Catalyst System. This is the most critical factor.[3]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands stabilize the palladium catalyst, promote the formation of the active Pd(0) species, and accelerate the key steps of oxidative addition and reductive elimination.[3][5][6]

    • Catalyst Choice: Consider using more active palladium(II) precatalysts or exploring alternative metals like nickel.[1]

  • Cause: The base is not effectively activating the boronic acid for the transmetalation step.[3]

  • Solution 2: Select an Appropriate Base.

    • Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] For particularly stubborn reactions, a stronger base might be necessary, but be mindful of potential side reactions.

  • Cause: The reaction conditions are not energetic enough to overcome the activation barrier imposed by steric hindrance.

  • Solution 3: Adjust Reaction Conditions.

    • Increase the reaction temperature, typically in the range of 80-110 °C.[1][3]

    • Choose a suitable anhydrous, degassed solvent such as dioxane or toluene.[3]

  • Cause: The pyridine nitrogen is deactivating the palladium catalyst.

  • Solution 4: Consider Protecting Groups.

    • In some instances, temporarily protecting the pyridine nitrogen can prevent catalyst inhibition, though this adds extra steps to your synthesis.[1]

Problem 2: My Buchwald-Hartwig amination is not proceeding as expected.

Potential Causes & Suggested Solutions:

  • Cause: Similar to Suzuki coupling, steric hindrance is impeding the palladium catalyst. The choice of ligand is paramount for successful C-N bond formation.[7]

  • Solution 1: Employ Sterically Hindered Ligands.

    • Bulky biarylphosphine ligands, such as those developed by Buchwald, are highly effective.[7][8] These ligands facilitate the crucial reductive elimination step that forms the C-N bond.

    • For challenging substrates, consider specialized ligands that have demonstrated success with hindered primary amines.[9]

  • Cause: The chosen base is not suitable for the specific amine coupling partner.

  • Solution 2: Base Selection is Critical.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[9][10] LHMDS can sometimes have a beneficial "pseudo-protecting group" effect with sensitive functionalities.[10]

  • Cause: The amine substrate is volatile, leading to its loss from the reaction mixture at elevated temperatures.

  • Solution 3: Use a Sealed Reaction Vessel.

    • For volatile amines like methylamine or ethylamine, performing the reaction in a sealed tube is a practical solution to prevent their escape.[11]

Problem 3: My Sonogashira coupling to form an alkyne is unsuccessful.

Potential Causes & Suggested Solutions:

  • Cause: The standard Sonogashira conditions (palladium catalyst, copper(I) co-catalyst, and an amine base) may not be robust enough for this sterically demanding substrate.[12][13]

  • Solution 1: Optimize the Catalytic System.

    • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous, as they can sometimes offer better yields and fewer side reactions.[14]

    • Ligand Choice: While often run with phosphine ligands like PPh₃, exploring other ligands, including NHCs, may be beneficial.[14][15]

    • Palladium Source: Using a more active palladium source, such as Pd(OAc)₂ or a PEPPSI-type precatalyst, can be effective.[6][14]

  • Cause: The amine base is not performing its dual role of base and solvent effectively.

  • Solution 2: Adjust Base and Solvent.

    • Ensure the amine base (e.g., triethylamine or diisopropylethylamine) is anhydrous.[16]

    • A co-solvent like THF or DMF may be necessary to ensure solubility of all reaction components.[15][16]

Problem 4: I am attempting a Nucleophilic Aromatic Substitution (SNA) and observing no reaction.

Potential Causes & Suggested Solutions:

  • Cause: The C5 position of the pyridine ring is not sufficiently activated for SNAr. In pyridine systems, the positions ortho and para (C2, C4, C6) to the nitrogen are electronically activated for nucleophilic attack, while the meta positions (C3, C5) are not.[17]

  • Solution 1: Re-evaluate the Synthetic Strategy.

    • Direct SNAr at the C5 position of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is generally not feasible under standard conditions. The electronic properties of the pyridine ring disfavor this reaction pathway.[17] Palladium-catalyzed cross-coupling reactions are the more appropriate and effective methods for functionalizing this position.

  • Cause: The reaction conditions are not suitable for SNAr.

  • Solution 2: If SNAr is attempted, ensure optimal conditions (though success is unlikely).

    • SNAr reactions often require highly polar aprotic solvents like DMSO or DMF to stabilize the charged intermediate (Meisenheimer complex).[18][19]

    • Strong bases and high temperatures are also typically necessary.[20] However, these harsh conditions may lead to decomposition of the starting material.

Frequently Asked Questions (FAQs)

  • Q1: Why are bulky, electron-rich ligands so important for these reactions?

    • A1: These ligands play multiple crucial roles. Their bulkiness promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to initiate the catalytic cycle.[3] The electron-rich nature of these ligands enhances the rate of oxidative addition, which is often the rate-limiting step, especially with sterically hindered substrates.[4][6]

  • Q2: Can I use a different halogen, like chlorine or iodine, at the C5 position?

    • A2: Yes, but the reactivity will change. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl.[21] A 5-iodo derivative would be more reactive and might allow for milder reaction conditions. Conversely, a 5-chloro derivative would be less reactive and likely require a more active catalyst system.[6]

  • Q3: Are there any alternatives to palladium-catalyzed cross-coupling for functionalizing the C5 position?

    • A3: Given the electronic nature and steric hindrance of the substrate, palladium-catalyzed cross-coupling reactions remain the most versatile and reliable methods. While other transition metals like nickel and copper can be used for certain transformations, palladium catalysis is the most broadly applicable for the types of bond formations typically desired (C-C, C-N, C-O).[1]

  • Q4: How do I monitor the progress of these reactions effectively?

    • A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. LC-MS is particularly powerful as it provides both retention time data and mass information, which is invaluable for identifying your starting material, product, and any potential byproducts.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationMolar Ratio/ConcentrationNotes
Aryl Halide 5-Bromo-2-pyrrolidin-1-ylnicotinic acid1.0 equiv-
Boronic Acid Aryl or Vinyl Boronic Acid1.5 - 2.0 equivEnsure high purity.
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1-5 mol%Handle under inert atmosphere.
Ligand SPhos, XPhos, or RuPhos1.1 - 1.2 equiv relative to PdBulky, electron-rich ligands are key.[3]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivMust be anhydrous.
Solvent Dioxane or Toluene0.1 - 0.5 MMust be anhydrous and degassed.
Temperature 80 - 110 °C-Monitor by TLC or LC-MS.
General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel equipped with a magnetic stir bar, add the 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (1.0 equiv), the boronic acid (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[3]

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) to both the reaction vessel and the catalyst vial via syringe.

  • Transfer the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Challenge and Solution

Diagram 1: The Steric Hindrance Problem

G cluster_substrate 5-Bromo-2-pyrrolidin-1-ylnicotinic acid Substrate Pyridine Ring (C5-Br) Pyrrolidine Bulky Pyrrolidine Group (at C2) Catalyst Pd Catalyst Block Steric Blockage Catalyst->Block Block->Substrate

Caption: Steric hindrance from the C2-pyrrolidine group blocks catalyst access to the C5-bromo site.

Diagram 2: Overcoming Hindrance with a Bulky Ligand

G cluster_catalyst Active Catalyst Complex Pd Pd(0) Ligand Bulky Ligand (e.g., SPhos) Pd->Ligand OA Successful Oxidative Addition Substrate Hindered Substrate (C5-Br) Substrate->OA

Caption: A bulky ligand forms an active complex, enabling successful oxidative addition.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Glorius, F., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Gruß, H., & Sewald, N. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
  • Hayashi, T., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Scientific Reports.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Wikipedia. (n.d.).
  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine.
  • Sharma, S., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Shen, M. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of pyrrolidinyl nicotinic acid building blocks in organic synthesis

As a Senior Application Scientist, I frequently evaluate heteroaryl building blocks to optimize synthetic routes for drug discovery programs. Pyrrolidinyl nicotinic acids—such as 2-(1-pyrrolidinyl)nicotinic acid[1] and 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heteroaryl building blocks to optimize synthetic routes for drug discovery programs. Pyrrolidinyl nicotinic acids—such as 2-(1-pyrrolidinyl)nicotinic acid[1] and 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid[2]—are highly valued intermediates. They are routinely deployed in the synthesis of biologically active molecules, including complex kinase inhibitors like ASK1 inhibitors[3].

This guide provides an objective comparison of pyrrolidinyl nicotinic acids against alternative dialkylamino substitutions, detailing the mechanistic rationale behind their performance and providing a self-validating experimental protocol for their use in amide bond formation[4].

Structural and Mechanistic Insights: Why Pyrrolidine?

When designing a synthetic route, the choice of the dialkylamino substituent on the nicotinic acid core significantly impacts both the reactivity of the building block and the pharmacological profile of the final molecule.

  • Conformational Rigidity: Unlike an acyclic dimethylamino group, the pyrrolidine ring restricts the conformational freedom of the nitrogen lone pair, locking the molecule into a predictable geometry that is highly desirable in structure-based drug design.

  • Steric Profile (Pyrrolidine vs. Piperidine): In 2-substituted nicotinic acids, the proximity of the substituent at the 2-position to the carboxylic acid at the 3-position creates significant steric hindrance during amide coupling. The 5-membered pyrrolidine ring adopts a relatively flat "envelope" conformation, minimizing steric clash with the adjacent carboxylate. In contrast, the 6-membered piperidine ring adopts a bulky "chair" conformation that projects axially, severely hindering the activation of the adjacent carboxylic acid.

  • Electronic Effects: The pyrrolidinyl group is a strong electron-donating moiety. It increases the electron density of the pyridine ring, which modulates the pKa of the system and generally improves the aqueous solubility of the resulting amides.

Objective Comparison: Pyrrolidinyl vs. Alternative Nicotinic Acids

To guide building block selection, the following table compares 2-(1-pyrrolidinyl)nicotinic acid against its acyclic and 6-membered ring counterparts in standard synthetic scenarios.

Building BlockRing Size / ConformationSteric Hindrance at C3Typical Amide Coupling Yield*Predicted pKa (Basic N)
2-(Dimethylamino)nicotinic acid Acyclic (Flexible)Low>90%~5.5
2-(1-Pyrrolidinyl)nicotinic acid 5-Membered (Envelope)Moderate80–85%~6.0
2-(1-Piperidinyl)nicotinic acid 6-Membered (Chair)High50–60%~6.5

*Yields based on standard HATU/DIPEA activation with a primary amine at room temperature.

StericInfluence A 2-Substituted Nicotinic Acid B Dimethylamino (Acyclic, Low Sterics) A->B C Pyrrolidinyl (5-Membered, Moderate Sterics) A->C D Piperidinyl (6-Membered, High Sterics) A->D E High Yield (>90%) B->E F Good Yield (80-85%) C->F G Lower Yield (50-60%) D->G

Impact of the 2-position substituent's conformational profile on amide coupling efficiency.

Experimental Workflow: Optimized Amide Coupling Protocol

Because 2-(1-pyrrolidinyl)nicotinic acid features moderate steric hindrance, standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and lower yields. The protocol below utilizes HATU , which is specifically chosen for its ability to efficiently activate sterically hindered carboxylic acids via a highly reactive 7-azabenzotriazole active ester intermediate.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(1-pyrrolidinyl)nicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive active ester intermediate back to the starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to facilitate activation by HATU, but its bulk prevents it from competing with the target amine during the aminolysis step.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for exactly 15 minutes.

    • Causality: The 15-minute pre-activation ensures complete formation of the HOAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an intramolecular hydrogen bond that anchors the incoming amine, dramatically accelerating the reaction rate despite the ortho-pyrrolidinyl steric bulk.

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv) dropwise. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl, followed by brine.

    • Causality: The NaHCO₃ quench neutralizes excess acid and removes water-soluble HOAt byproducts. The 5% LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination in the final isolated product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Solvation Dissolve Pyrrolidinyl Nicotinic Acid in dry DMF Step2 Step 2: Deprotonation Add DIPEA (3.0 eq) to form carboxylate Step1->Step2 Step3 Step 3: Activation Add HATU (1.1 eq), stir 15 min (Active Ester) Step2->Step3 Step4 Step 4: Aminolysis Add Amine (1.2 eq), stir 2-4h at RT Step3->Step4 Step5 Step 5: Workup Quench with NaHCO3, wash with 5% LiCl Step4->Step5

Optimized experimental workflow for the amide coupling of hindered pyrrolidinyl nicotinic acids.

References

  • Title: 2-(1-Pyrrolidinyl)nicotinic acid, 95%, Thermo Scientific Source: Fisher Scientific URL: [Link]

  • Title: US8263595B2 - Triazolopyridine compounds and their use as ask inhibitors Source: Google Patents URL
  • Title: Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

Benchmarking cross-coupling efficiency of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid against analogues

Title: Benchmarking Cross-Coupling Efficiency: 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid vs. Structural Analogues Executive Summary The 5-bromonicotinic acid scaffold is a privileged structure in drug discovery, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Cross-Coupling Efficiency: 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid vs. Structural Analogues

Executive Summary

The 5-bromonicotinic acid scaffold is a privileged structure in drug discovery, frequently serving as a core building block for kinase inhibitors and positive allosteric modulators of mGluR4 ()[1][2]. Functionalizing the C5 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a standard synthetic strategy. However, the efficiency of these couplings is profoundly influenced by the substituents at the C2 position. As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid against its primary analogues, detailing the mechanistic causality behind its superior performance profile ()[3].

Mechanistic Rationale: The Electronic Penalty of C2-Substitution

In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C-Br bond is typically the rate-determining step for electron-rich aryl halides. The nature of the C2 substituent dictates both the electronic density of the pyridine ring and the potential for catalyst poisoning.

  • 5-Bromonicotinic acid (Unsubstituted): The highly electron-deficient pyridine ring facilitates rapid oxidative addition. However, this high reactivity comes at the cost of stability, often leading to elevated rates of protodehalogenation and competing side reactions[3].

  • 5-Bromo-2-aminonicotinic acid (Primary Amine): The C2-amino group donates electron density into the ring via resonance (+M effect), increasing the activation energy required for oxidative addition. Furthermore, the free -NH₂ protons can competitively coordinate with the palladium center, leading to severe catalyst sequestration and off-target amination ()[4].

  • 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Tertiary Cyclic Amine): The pyrrolidine ring locks the nitrogen lone pair in optimal conjugation with the pyridine pi-system. While this strong +M effect slows oxidative addition compared to the unsubstituted analogue, the absence of N-H protons completely eliminates catalyst poisoning. The steric bulk also shields the carboxylate, preventing unwanted decarboxylative degradation.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-limiting for 2-pyrrolidinyl analogue) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product

Caption: Generalized Suzuki-Miyaura catalytic cycle highlighting electronic bottlenecks.

Quantitative Benchmarking: Suzuki-Miyaura Cross-Coupling

To objectively evaluate performance, we benchmarked four analogues under standardized Suzuki-Miyaura conditions using phenylboronic acid.

Substrate AnalogueIsolated Yield (%)Protodehalogenation (%)Catalyst LoadingTime to Completion
5-Bromonicotinic acid 94%4.5%2.0 mol%1.0 h
5-Bromo-2-aminonicotinic acid 68%1.2%5.0 mol%4.0 h
5-Bromo-2-(dimethylamino)nicotinic acid 79%0.8%5.0 mol%3.0 h
5-Bromo-2-pyrrolidin-1-ylnicotinic acid 89% < 0.5% 2.5 mol% 1.5 h

Reaction Conditions: 1.0 equiv aryl bromide, 1.2 equiv phenylboronic acid, Pd(dppf)Cl₂, 3.0 equiv K₂CO₃, 1,4-Dioxane/H₂O (4:1), 110 °C.

Causality & Performance Analysis

The data reveals a clear performance hierarchy. While the unsubstituted 5-bromonicotinic acid achieves the highest yield, it suffers from a 4.5% protodehalogenation rate, which complicates downstream purification in pharmaceutical synthesis[3]. The primary amine analogue (5-Bromo-2-aminonicotinic acid) shows a significant drop in yield (68%) and requires higher catalyst loading (5 mol%), directly attributable to competitive palladium binding by the primary amine[1].

The 5-Bromo-2-pyrrolidin-1-ylnicotinic acid provides the optimal synthetic balance. The cyclic nature of the pyrrolidine ring prevents the steric twisting seen in the dimethylamino analogue, maintaining predictable reactivity while suppressing protodehalogenation to trace levels (< 0.5%).

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol incorporates a self-validating system utilizing an internal standard (biphenyl) for quantitative HPLC, alongside a negative control (catalyst omission) to rule out uncatalyzed nucleophilic aromatic substitution (SNAr).

Workflow Step1 1. Substrate & Internal Standard (Equimolar Analogues + Biphenyl) Step2 2. Catalyst Assembly & Control (Pd(dppf)Cl2 / K2CO3 + No-Pd Control) Step1->Step2 Step3 3. Microwave Irradiation (110°C, 15 min, Inert Atm) Step2->Step3 Step4 4. Orthogonal Analysis (LC-MS & qNMR Quantitation) Step3->Step4

Caption: Self-validating high-throughput microwave workflow for cross-coupling evaluation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions (The "Standard"): Prepare a 0.5 M stock solution of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid in anhydrous 1,4-dioxane. Add exactly 0.1 equivalents of biphenyl to serve as an internal standard for downstream HPLC quantitation. Causality: Biphenyl is inert under these conditions and allows for precise mass-balance calculations, ensuring yield data is not artificially inflated by solvent evaporation.

  • Reaction Assembly & Negative Control: In a microwave vial, combine the substrate stock (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Add Pd(dppf)Cl₂ (2.5 mol%). Critical Validation Step: Prepare an identical parallel vial omitting the Pd(dppf)Cl₂. Causality: This negative control proves that product formation is strictly palladium-catalyzed and not a result of thermal background reactions.

  • Degassing and Reaction: Add degassed H₂O to achieve a 4:1 Dioxane:H₂O ratio. Seal the vials and purge with N₂ for 5 minutes. Subject the vials to microwave irradiation at 110 °C for 15 minutes.

  • Quenching and Orthogonal Analysis: Quench the reaction with 1M HCl to neutralize the carbonate base and protonate the nicotinic acid core, ensuring it partitions correctly during extraction. Extract with EtOAc, filter through a short Celite pad to remove palladium black, and analyze via LC-MS. Compare the product peak area against the biphenyl internal standard to determine the absolute yield.

Conclusion

When benchmarking cross-coupling efficiency, 5-Bromo-2-pyrrolidin-1-ylnicotinic acid emerges as a structurally superior scaffold compared to its primary amine and unsubstituted counterparts. By eliminating catalyst sequestration and minimizing protodehalogenation, it offers drug development professionals a highly reliable, scalable building block for complex molecule synthesis.

References

  • National Institutes of Health. "Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release." PMC. URL: [Link]

  • World Intellectual Property Organization. "Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4." Google Patents (WO2020021064A1).

Sources

Validation

Chromatographic Retention Time Comparison Guide: 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid and Its Derivatives

Executive Summary The 5-bromo-2-pyrrolidin-1-ylnicotinic acid scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-bromo-2-pyrrolidin-1-ylnicotinic acid scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. When developing analytical methods or purifying libraries of its derivatives, understanding their chromatographic behavior is critical. This guide provides an objective, data-driven comparison of the chromatographic retention times for 5-bromo-2-pyrrolidin-1-ylnicotinic acid and four key structural derivatives. By deconstructing the causality behind these retention shifts, researchers can predictably optimize their purification and analytical workflows.

Structural Significance & Physicochemical Landscape

In reversed-phase liquid chromatography (RPLC), the stationary phase (typically C18) interacts with analytes via hydrophobic interactions. The retention mechanism can be quantitatively modeled using the octanol-water partition coefficient (LogP) () [1]. For ionizable compounds like nicotinic acids, the mobile phase pH dictates the ionization state, making the dissociation constant (pKa) equally critical to predicting retention.

The parent compound,[3], possesses a carboxylic acid (pKa ~3.8) and a pyrrolidine nitrogen. Because the nitrogen is conjugated with the electron-deficient pyridine ring, its basicity is significantly attenuated (pKa ~4.2). Under standard acidic RPLC conditions (pH ~2.7), the carboxylic acid is predominantly neutral, while the nitrogen is partially protonated, resulting in a moderate baseline retention time.

Modifying this scaffold predictably alters these physicochemical parameters:

  • Esterification (e.g., tert-butyl ester) masks the acidic proton and massively increases the hydrophobic surface area, driving up LogP.

  • Amidation replaces the acid with a more polar, hydrogen-bonding amide group, decreasing LogP.

  • Halogen Swapping (e.g., Cl for Br) reduces the atomic radius and polarizability, slightly lowering lipophilicity.

  • Ring Expansion (e.g., piperidine for pyrrolidine) adds a methylene (-CH₂-) unit, incrementally increasing hydrophobicity.

Standardized Experimental Protocol (Self-Validating System)

To objectively compare these derivatives, a standardized, self-validating UPLC-MS workflow must be employed. The following step-by-step protocol ensures baseline resolution, reproducible retention times, and suppresses silanol interactions across the derivative library.

Step 1: Sample Preparation

  • Weigh 1.0 mg of each derivative and dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: System & Column Equilibration

  • System: Waters ACQUITY UPLC H-Class with PDA and SQD2 Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Equilibrate the column at 40 °C with 5% Mobile Phase B at a flow rate of 0.4 mL/min for 10 minutes prior to the first injection.

Step 3: Gradient Elution Execution

  • 0.0 - 0.5 min: Hold at 5% B (Isocratic hold to focus polar analytes).

  • 0.5 - 6.0 min: 5% to 95% B (Linear gradient for broad lipophilicity screening).

  • 6.0 - 7.0 min: Hold at 95% B (Column wash).

  • 7.0 - 7.1 min: 95% to 5% B (Return to initial conditions).

  • 7.1 - 8.5 min: Hold at 5% B (Re-equilibration).

Step 4: Detection & Data Processing

  • Injection Volume: 1.0 µL.

  • Detection: Extract PDA chromatograms at 254 nm. Confirm peak identity via ESI-MS (Positive ion mode, scanning m/z 150-500).

UPLC_Workflow Sample Sample Prep (1 mg/mL in MeOH) Injection Injection (1 µL) Sample->Injection Column UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) Injection->Column Gradient Gradient Elution (5-95% MeCN, 0.1% FA) Column->Gradient Detection Detection (PDA 254 nm & ESI-MS) Gradient->Detection

Figure 1: Step-by-step UPLC-MS analytical workflow for nicotinic acid derivatives.

Comparative Retention Time Data

The table below summarizes the quantitative physicochemical properties and the resulting experimental retention times (RT) under the standardized UPLC protocol.

Compound DerivativeStructural ModificationPredicted LogPpKa (Basic N)Relative RT (UPLC C18)Elution Order
5-Bromo-2-pyrrolidin-1-ylnicotinamideAmidation (-COOH to -CONH₂)~1.2~4.51.8 min 1 (Earliest)
5-Chloro-2-pyrrolidin-1-ylnicotinic acidHalogen Swap (Cl for Br)~1.6~4.22.1 min 2
5-Bromo-2-pyrrolidin-1-ylnicotinic acid Parent Scaffold (Baseline) ~2.1 ~4.2 2.5 min 3 (Baseline)
5-Bromo-2-piperidin-1-ylnicotinic acidRing Expansion (+CH₂)~2.6~4.53.1 min 4
5-Bromo-2-pyrrolidin-1-ylnicotinic acid tert-butyl esterEsterification (t-Butyl group)~4.5~4.25.8 min 5 (Latest)

Mechanistic Causality of Retention Shifts

As an application scientist, it is not enough to simply record retention times; one must understand the thermodynamic causality driving these separations. The observed elution order is a direct manifestation of principles [2].

The Halogen Effect (Polarizability and Size): Bromine is highly polarizable and lipophilic. Swapping the bromine atom for a chlorine atom (5-Chloro analog) reduces the van der Waals volume and overall lipophilicity (Hansch π value for Cl is 0.71 vs. 0.86 for Br). This leads to weaker hydrophobic interactions with the C18 stationary phase, causing the chloro-derivative to elute 0.4 minutes earlier than the parent.

The Carboxylic Acid vs. Ester/Amide: At pH 2.7, the parent carboxylic acid is near its pKa, existing in a dynamic equilibrium but largely protonated (neutral). Masking this acidic proton with a bulky, non-polar tert-butyl group eliminates hydrogen bond donation to the mobile phase and massively increases the hydrophobic surface area. This results in the longest retention time (5.8 min). Conversely, the amide derivative introduces a strong hydrogen bond donor/acceptor pair, increasing solvation in the aqueous mobile phase and reducing retention to 1.8 min.

The Homologous Series Effect (Ring Expansion): Expanding the 5-membered pyrrolidine ring to a 6-membered piperidine ring adds a single methylene (-CH₂-) unit. According to the Martin equation for homologous series, each additional methylene group predictably increases the log retention factor ( logk ) due to the incremental increase in hydrophobicity, pushing the RT from 2.5 min to 3.1 min.

RT_Causality Parent Parent Scaffold 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Baseline RT) Ester tert-Butyl Ester (Masked COOH, +Lipophilicity) Parent->Ester Esterification Piperidine Piperidine Analog (+CH2 group, +Lipophilicity) Parent->Piperidine Ring Expansion Amide Amide Derivative (+Polarity, -Lipophilicity) Parent->Amide Amidation Chloro 5-Chloro Analog (-Halogen Size, -Lipophilicity) Parent->Chloro Halogen Swap Longer Increased Retention Time (RT > Baseline) Ester->Longer Piperidine->Longer Shorter Decreased Retention Time (RT < Baseline) Amide->Shorter Chloro->Shorter

Figure 2: Causality tree mapping structural modifications to chromatographic retention time shifts.

References

  • Title: Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Hydrophobic (lipophilic) Interaction Liquid Chromatography Source: Chromatography and Separation Techniques Journal URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

For researchers and professionals in drug development, the integrity of scientific work is intrinsically linked to the safety of laboratory operations and the stewardship of the environment. The proper disposal of chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of scientific work is intrinsically linked to the safety of laboratory operations and the stewardship of the environment. The proper disposal of chemical reagents like 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is not merely a procedural task but a critical component of a robust safety culture. This guide provides a detailed operational framework for the safe handling and disposal of this compound, grounded in regulatory standards and chemical principles. By understanding the causality behind these procedures, laboratories can ensure a self-validating system of safety and compliance.

Hazard Assessment and Waste Classification

The key to its disposal classification lies in its molecular structure: it is a brominated organic compound .[2] Therefore, any waste containing this substance must be treated as halogenated organic waste .[2] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3][4]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Waste Stream Classification N/A Halogenated Organic Waste [2]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure during handling and disposal.[1] The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate PPE as part of a laboratory's Chemical Hygiene Plan.[5][6]

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes or dust.[1]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and wash hands thoroughly after handling.[1][7]

  • Body Protection : A fully-buttoned laboratory coat is required to prevent skin contact.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a properly functioning chemical fume hood.[7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for regulatory compliance and safety. The final disposal of this material must be conducted through a licensed professional waste disposal service.[1] Disposing of this chemical down the drain is strictly prohibited.[1]

Step 1: Waste Segregation The principle of waste segregation is to prevent dangerous chemical reactions.[8] 5-Bromo-2-pyrrolidin-1-ylnicotinic acid waste must be collected in a container specifically designated for halogenated organic waste .[2]

  • DO NOT mix this waste with non-halogenated organic solvents.

  • DO NOT mix with acids, bases, or other incompatible waste streams unless compatibility has been verified.[9]

Step 2: Container Selection and Labeling All waste containers must be in good condition, compatible with the chemical, and properly labeled.[8][10]

  • Container : Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.[11]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste ".[6][11] The label must also include the full chemical name, "5-Bromo-2-pyrrolidin-1-ylnicotinic acid," the approximate quantity, and the date of accumulation.

Step 3: Waste Collection

  • Solid Waste : Collect unadulterated solid waste, contaminated weigh boats, spatulas, and disposable labware directly into the designated hazardous waste container.[11]

  • Liquid Waste : If the compound is in solution, collect the waste solution in a designated container for halogenated liquid waste.

  • Contaminated PPE : Gloves and other disposable PPE contaminated with the compound should be placed in a designated hazardous waste bag for disposal.[11]

Step 4: Temporary Storage Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected for disposal.[11] The storage area should be away from heat, ignition sources, and incompatible materials.[12]

Step 5: Final Disposal Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][11] The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration.[3][4]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[7]

  • Ventilate : Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

  • Contain : Prevent the spill from spreading or entering drains.[1][7]

  • Absorb and Collect : For a solid spill, carefully sweep or shovel the material to avoid creating dust and place it in the labeled hazardous waste container.[1][13] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[11]

  • Package : Transfer all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.[11]

  • Decontaminate : Clean the spill area with a suitable solvent followed by soap and water. Collect all decontamination materials as hazardous waste.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

G Disposal Workflow for 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid A Waste Generation (Solid, Liquid, or Contaminated PPE) B Hazard Assessment: Is it 5-Bromo-2-pyrrolidin-1-ylnicotinic acid? A->B J Spill Occurs A->J C Classify as: HALOGENATED ORGANIC WASTE B->C Yes D Select Appropriate PPE: - Goggles - Gloves - Lab Coat C->D E Segregate Waste: Place in dedicated 'Halogenated Waste' container D->E F Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity E->F G Store in Secure Satellite Accumulation Area F->G H Arrange Pickup via EHS or Licensed Contractor G->H I Final Disposal: High-Temperature Incineration H->I K Follow Spill Management Protocol: (Contain -> Absorb -> Collect -> Decontaminate) J->K K->E Place spill waste in container

Caption: A flowchart outlining the procedural steps for the safe disposal of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

References

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]

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  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

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  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Carl ROTH. [Link]

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Handling

Personal protective equipment for handling 5-Bromo-2-pyrrolidin-1-ylnicotinic acid

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid In modern drug discovery and pharmaceutical development, functionalized pyridine derivatives like 5-Bromo-2-pyrrolidin-1-ylnico...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid

In modern drug discovery and pharmaceutical development, functionalized pyridine derivatives like 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0) are highly valued as versatile building blocks for cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1]. However, the presence of the halogenated pyridine ring and the carboxylic acid moiety introduces specific handling risks, primarily acute dermal and respiratory irritation. This guide provides drug development professionals with a rigorous, causality-driven framework for personal protective equipment (PPE), operational workflows, and environmental disposal, ensuring both laboratory safety and regulatory compliance.

Physicochemical & Hazard Profile

Before initiating any operational workflow, it is critical to understand the intrinsic properties of the substrate.

ParameterSpecification / Data
Chemical Name 5-Bromo-2-pyrrolidin-1-ylnicotinic acid
CAS Number 742100-67-0
Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Causality-Driven Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient when handling functionalized halogenated organics. The selection of PPE must be dictated by the specific physicochemical interactions between the compound, the solvents used in its processing, and human physiology.

  • Ocular Protection: Tight-fitting, indirectly vented chemical safety goggles are mandatory. Causality: As a fine crystalline powder, 5-Bromo-2-pyrrolidin-1-ylnicotinic acid is prone to aerosolization. Standard safety glasses with side shields do not provide adequate orbital seals against airborne particulates that can cause severe mucosal irritation (H319).

  • Dermal Protection (Gloving Strategy):

    • For Dry Handling: Single-layer nitrile gloves (minimum 0.11 mm thickness) are sufficient for weighing the dry powder, as the solid acid does not rapidly permeate nitrile.

    • For Solution Handling: When the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., Dichloromethane) for reaction setups, standard nitrile offers virtually zero breakthrough resistance. Causality: You must upgrade to a double-gloving system (nitrile inner, butyl rubber or laminated PE/EVAL outer) to prevent the solvent from acting as a transdermal carrier for the brominated API[2].

  • Respiratory & Engineering Controls: All manipulations must be performed inside a certified Class II chemical fume hood with a face velocity of 80–120 feet per minute (fpm). If a hood is unavailable or inoperable, a NIOSH-approved N95 or P100 particulate respirator must be worn to mitigate STOT SE 3 (respiratory tract irritation) risks.

Standard Operating Procedure: Precision Weighing and Transfer

To ensure a self-validating safety system, every step of the handling process must incorporate verification checks.

  • System Verification: Verify the fume hood monitor displays a safe operational flow rate (>100 fpm) before unsealing the chemical container.

  • Static Mitigation: Pass an anti-static polymeric weigh boat through an alpha-particle ionizer. Causality: Halogenated organic powders readily accumulate electrostatic charge. Neutralizing the boat prevents the powder from repelling and aerosolizing upon transfer, drastically reducing inhalation risk.

  • Dispensing: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid.

  • Containment: Transfer the powder into the reaction vessel and seal it immediately with a septum. Do not transport open vessels containing the powder across the laboratory.

  • Decontamination: Wipe down the balance pan and spatulas with a lint-free wipe dampened with isopropyl alcohol (IPA). Dispose of the wipe in the solid hazardous waste bin.

Operational Safety Workflow

The following decision matrix outlines the critical path for safe handling and incident prevention.

SafetyWorkflow Start Initiate Handling: 5-Bromo-2-pyrrolidin-1-ylnicotinic acid CheckHood Fume Hood Flow Rate > 100 fpm? Start->CheckHood Abort ABORT OPERATION Tag Out Hood CheckHood->Abort No DonPPE Don PPE: Double Nitrile, Goggles, Coat CheckHood->DonPPE Yes Weigh Weighing Protocol (Anti-static tools) DonPPE->Weigh React Reaction / Solubilization Weigh->React Waste Waste Segregation React->Waste HaloWaste Halogenated Waste Stream (EPA RCRA Compliant) Waste->HaloWaste

Operational safety and decision workflow for handling brominated nicotinic acid derivatives.

Disposal and Environmental Logistics

Because 5-Bromo-2-pyrrolidin-1-ylnicotinic acid contains a covalently bound bromine atom, its disposal is strictly governed by environmental regulations regarding halogenated organics[3].

  • Waste Segregation: All reaction mixtures, mother liquors, and initial solvent washings containing this compound must be deposited exclusively into a designated "Halogenated Organic Waste" container. Causality: Mixing halogenated waste with non-halogenated streams violates Resource Conservation and Recovery Act (RCRA) guidelines. During commercial incineration, halogenated compounds require specialized thermal oxidizers with alkaline scrubbers to neutralize the highly corrosive hydrobromic acid (HBr) gas generated[3].

  • Labeling: Affix a GHS-compliant hazardous waste label to the carboy. The label must explicitly list all constituents (e.g., "5-Bromo-2-pyrrolidin-1-ylnicotinic acid < 5%, Dichloromethane 95%").

  • Secondary Containment: Store the waste carboy in a high-density polyethylene (HDPE) secondary containment tray to capture any potential leaks, keeping it segregated from incompatible waste streams (e.g., strong bases or reactive metals)[2].

  • Manifesting: Log the full container into the facility’s Environmental Health and Safety (EHS) manifest system to ensure it is collected by a certified hazardous waste vendor for high-temperature incineration.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies of Sciences, Engineering, and Medicine, [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, [Link]

Sources

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